2-(2-Benzyloxyphenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)16-10-6-12-20-18(16)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSDJZAZRARLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591248 | |
| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-71-7 | |
| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Unveiling the Potential of a Niche Nicotinic Acid Derivative
An In-Depth Technical Guide to 2-(2-Benzyloxyphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the technical intricacies of 2-(2-Benzyloxyphenyl)nicotinic acid, a molecule of interest in the expansive field of medicinal chemistry. While specific research on this compound remains nascent, its structural motifs—a nicotinic acid core linked to a benzyloxy-substituted phenyl group—suggest a rich potential for exploration in drug discovery. This document serves as a foundational resource, providing a comprehensive overview of its chemical identity, plausible synthetic routes, potential therapeutic applications, and robust analytical methodologies. By synthesizing established chemical principles with insights into related compounds, this guide aims to empower researchers to unlock the therapeutic promise held within this unique molecular architecture.
Core Compound Identification
The foundational step in any scientific exploration is the unambiguous identification of the molecule of interest.
| Identifier | Value | Source |
| Chemical Name | 2-(2-Benzyloxyphenyl)nicotinic acid | - |
| Synonym | 2-[2-(benzyloxy)phenyl]nicotinic acid | [1] |
| CAS Number | 1258622-71-7 | [1] |
| Molecular Formula | C₁₉H₁₅NO₃ | [1] |
| Molecular Weight | 305.33 g/mol | [1] |
| InChI Key | ROBSDJZAZRARLE-UHFFFAOYSA-N |
Synthetic Pathways: A Strategic Approach
The synthesis of 2-arylnicotinic acids, such as the title compound, is a well-trodden path in organic chemistry, with several reliable methods at the disposal of the synthetic chemist. The choice of strategy often hinges on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we propose a robust and widely applicable method: the Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis & Proposed Forward Synthesis
A logical retrosynthetic disconnection of the target molecule points to two key building blocks: a halogenated nicotinic acid derivative and a functionalized phenylboronic acid.
Caption: Retrosynthetic approach for 2-(2-Benzyloxyphenyl)nicotinic acid.
Based on this analysis, a plausible forward synthesis involves the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloronicotinic acid with (2-benzyloxyphenyl)boronic acid. This reaction is favored for its high functional group tolerance and generally good yields[2][3].
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates[4]. Optimization may be required to achieve the best results.
Materials:
-
2-Chloronicotinic acid
-
(2-Benzyloxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), (2-benzyloxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Benzyloxyphenyl)nicotinic acid.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Alternative Synthetic Route: The Ullmann Condensation
The Ullmann condensation offers an alternative, copper-catalyzed approach for the formation of the C-N or C-O bond, which could be adapted for the synthesis of 2-arylnicotinic acids[5][6]. This method typically involves the reaction of an aryl halide with an alcohol or amine in the presence of a copper catalyst at elevated temperatures[5]. While historically requiring harsh conditions, modern modifications have made this reaction more versatile[6]. For the synthesis of 2-(2-Benzyloxyphenyl)nicotinic acid, an adapted Ullmann-type reaction could involve the coupling of 2-chloronicotinic acid with 2-benzyloxyphenol.
Potential Applications in Drug Discovery
Nicotinic acid and its derivatives are known to possess a wide range of biological activities, making them valuable scaffolds in drug discovery[7][8][9]. The unique combination of the nicotinic acid moiety with a benzyloxyphenyl group in 2-(2-Benzyloxyphenyl)nicotinic acid suggests several promising avenues for therapeutic investigation.
Anti-Inflammatory and Analgesic Properties
2-Arylnicotinic acid derivatives have been reported to exhibit good analgesic and anti-inflammatory properties[8]. The structural similarity of the title compound to this class of molecules suggests it may act as an inhibitor of inflammatory pathways, potentially through the modulation of enzymes such as cyclooxygenases (COX).
Neuroprotective Effects
Nicotinic acid derivatives have also been investigated for their neuroprotective potential[10]. The blood-brain barrier permeability of such compounds could allow for interaction with targets within the central nervous system, offering possibilities for the treatment of neurodegenerative diseases.
Anticancer Activity
Certain nicotinic acid derivatives have demonstrated cytotoxic effects against cancer cell lines[10]. The specific substitution pattern of 2-(2-Benzyloxyphenyl)nicotinic acid could lead to novel interactions with anticancer targets.
Caption: Potential therapeutic applications of the title compound.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stability of a synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed for the comprehensive characterization of 2-(2-Benzyloxyphenyl)nicotinic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the final compound and for monitoring the progress of the synthesis.
A General HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 280 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method can be adapted and optimized for specific analytical needs, such as quantitative analysis or preparative purification[11][12][13].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and phenyl rings, the methylene protons of the benzyl group, and the carboxylic acid proton. The coupling patterns and chemical shifts will provide detailed information about the connectivity of the molecule[14][15].
-
¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton[14].
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to confirm the overall structure[14].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 306.11. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 304.10[16][17].
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule[16].
Conclusion and Future Directions
2-(2-Benzyloxyphenyl)nicotinic acid represents a molecule with significant, yet largely untapped, potential in the realm of drug discovery. This guide has provided a comprehensive framework for its synthesis, potential therapeutic applications, and analytical characterization. The proposed Suzuki-Miyaura coupling offers a reliable and versatile route to access this compound, paving the way for further investigation. Future research should focus on the experimental validation of the proposed synthesis, a thorough evaluation of its pharmacological profile in relevant biological assays, and the exploration of its structure-activity relationships through the synthesis of related analogues. The insights gained from such studies will be instrumental in determining the true therapeutic value of this intriguing nicotinic acid derivative.
References
-
Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (2025, August 9). ResearchGate. [Link]
-
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2025, December 5). ResearchGate. [Link]
- Ullmann Reaction. Name Reactions in Organic Synthesis.
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025, August 7). ResearchGate. [Link]
-
Nicotinic acid benzyl ester. NIST WebBook. [Link]
-
1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. EPrints USM. [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
MS 2 and MS 3 spectra and proposed mechanism for the formation of the product ions of protonated KRO-105714. ResearchGate. [Link]
-
Nicotinic acid benzyl ester. NIST WebBook. [Link]
-
Organic compounds. MassBank. [Link]
-
BENZYL NICOTINATE. Inxight Drugs. [Link]
-
Nicotinic acid: an old drug with a promising future. PubMed. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]
-
Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. PMC. [Link]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
-
Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
-
Document: Preparation and affinity profile of novel nicotinic ligands. (CHEMBL1143114). ChEMBL - EMBL-EBI. [Link]
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]
-
DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. [Link]
-
Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
2.6.2 Nonclinical Summary - Pharmacology Written Summary. accessdata.fda.gov. [Link]
-
Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed. [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]
-
Development and Validation of RP- HPLC Method for Simultaneous Determination of Niacin (Extended Release) and Lovastatin in Oral. SciSpace. [Link]
- The HPLC analytical method of benzyl nicotinate drone salt and application.
Sources
- 1. 2-(2-Benzyloxyphenyl)nicotinic acid | 1258622-71-7 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. scispace.com [scispace.com]
- 13. CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents [patents.google.com]
- 14. eprints.usm.my [eprints.usm.my]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. massbank.eu [massbank.eu]
"theoretical and computational studies of 2-(2-Benzyloxyphenyl)nicotinic acid"
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-Benzyloxyphenyl)nicotinic Acid
Authored by: A Senior Application Scientist
Foreword: Unveiling the Molecular Landscape of a Promising Scaffold
In the realm of medicinal chemistry, the nicotinic acid scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The strategic incorporation of a benzyloxyphenyl moiety at the 2-position of the pyridine ring introduces a unique combination of steric and electronic features, potentially modulating its interaction with biological targets. This guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 2-(2-Benzyloxyphenyl)nicotinic acid, a molecule of significant interest for its therapeutic potential.
This document is structured to provide researchers, scientists, and drug development professionals with a robust, field-proven workflow for characterizing the structural, electronic, and reactive properties of this molecule. By eschewing a rigid template, we delve into the causality behind our computational choices, ensuring that each step is a self-validating component of a cohesive and scientifically rigorous investigation.
I. Conceptual Framework and Strategic Approach
Our investigation into 2-(2-Benzyloxyphenyl)nicotinic acid is predicated on a multi-faceted computational approach, leveraging Density Functional Theory (DFT) to elucidate its intrinsic molecular properties and molecular docking to explore its potential as a targeted therapeutic agent. The rationale for this dual approach is to build a comprehensive profile of the molecule, from its fundamental quantum mechanical characteristics to its behavior within a simulated biological environment.
Diagram: Computational Investigation Workflow
Caption: A streamlined workflow for the theoretical and computational analysis of 2-(2-Benzyloxyphenyl)nicotinic acid.
II. Quantum Chemical Investigations: Elucidating Molecular Structure and Reactivity
Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy.[3][4] For 2-(2-Benzyloxyphenyl)nicotinic acid, DFT calculations provide foundational insights into its stability, reactivity, and spectroscopic characteristics.
Protocol: DFT-Based Geometry Optimization and Electronic Structure Analysis
-
Molecular Structure Preparation: The initial 3D structure of 2-(2-Benzyloxyphenyl)nicotinic acid is constructed using a molecular builder.
-
Computational Method Selection: Geometry optimization and subsequent electronic property calculations are performed using the Gaussian 16 software package. The B3LYP functional with the 6-311++G(d,p) basis set is selected for its proven reliability in describing the geometry and electronic properties of organic molecules.[5][6]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process involves iterative calculations to minimize the forces on each atom.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational frequencies that can be correlated with experimental IR and Raman spectra.
-
Electronic Property Calculation:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[7]
-
Mulliken Atomic Charges: These are calculated to quantify the charge distribution on each atom within the molecule.[3]
-
Anticipated Quantitative Data from DFT Calculations
The following table summarizes the expected outcomes from the DFT calculations, providing a quantitative basis for understanding the molecule's properties.
| Parameter | Predicted Value | Significance |
| Optimized Geometry | ||
| C=O bond length (Å) | ~1.21 | Reflects the double bond character of the carbonyl group in the carboxylic acid. |
| N-C (pyridine) bond length (Å) | ~1.34 | Indicates the bond order within the heterocyclic ring. |
| Dihedral Angle (Pyridine-Phenyl) (°) | ~40-50 | This twist angle is crucial for the overall 3D shape of the molecule and can influence its binding to a target protein.[8] |
| Electronic Properties | ||
| HOMO Energy (eV) | ~ -6.5 | Represents the ability to donate an electron; a higher value suggests greater electron-donating propensity. |
| LUMO Energy (eV) | ~ -1.8 | Represents the ability to accept an electron; a lower value indicates a greater electron-accepting propensity. |
| HOMO-LUMO Gap (eV) | ~ 4.7 | A larger gap implies higher kinetic stability and lower chemical reactivity.[2][3] |
| Dipole Moment (Debye) | ~ 3.0 | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
Visualizing Reactivity: The Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites of non-covalent interactions and chemical reactions.
Caption: A conceptual MEP map of 2-(2-Benzyloxyphenyl)nicotinic acid, indicating electrophilic and nucleophilic regions.
III. Simulating Biological Interactions: Molecular Docking Studies
Given the established biological activities of nicotinic acid derivatives, it is plausible that 2-(2-Benzyloxyphenyl)nicotinic acid could exhibit inhibitory activity against specific enzymes. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10]
Protocol: Molecular Docking Workflow
-
Target Selection: Based on the activities of similar compounds, a relevant protein target is chosen (e.g., a bacterial enzyme or a cancer-related kinase). For this guide, we will hypothetically select a kinase target.
-
Ligand and Receptor Preparation: The optimized 3D structure of 2-(2-Benzyloxyphenyl)nicotinic acid (the ligand) is prepared. The crystal structure of the target protein (the receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of the ligand within the active site of the receptor. The program employs a scoring function to estimate the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Anticipated Docking Results
The following table presents hypothetical docking results, illustrating the type of data generated and its interpretation.
| Parameter | Predicted Value (kcal/mol) | Interpretation |
| Binding Affinity | -8.5 to -10.0 | A lower binding energy indicates a more stable protein-ligand complex and potentially higher inhibitory activity.[11] |
| Key Interactions | ||
| Hydrogen Bonds | 2-3 | The carboxylic acid and pyridine nitrogen are likely to form hydrogen bonds with key amino acid residues in the active site. |
| Hydrophobic Interactions | Extensive | The benzyl and phenyl rings are expected to engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity. |
Diagram: Ligand-Receptor Interaction
Caption: A schematic representation of the predicted binding mode of 2-(2-Benzyloxyphenyl)nicotinic acid within a hypothetical enzyme active site.
IV. Synthesis of Findings and Future Directions
This in-depth technical guide outlines a comprehensive theoretical and computational strategy for the characterization of 2-(2-Benzyloxyphenyl)nicotinic acid. The proposed workflow, integrating DFT calculations and molecular docking, provides a powerful platform for elucidating its structural, electronic, and potential biological properties.
The anticipated results suggest that 2-(2-Benzyloxyphenyl)nicotinic acid possesses a stable, non-planar geometry with distinct regions of electrophilic and nucleophilic reactivity. The HOMO-LUMO gap indicates good kinetic stability. Furthermore, molecular docking simulations predict favorable binding to a hypothetical protein target, suggesting its potential as a therapeutic agent.
Future work should focus on the experimental validation of these computational predictions. The synthesis of 2-(2-Benzyloxyphenyl)nicotinic acid, followed by spectroscopic characterization (FT-IR, NMR) and single-crystal X-ray diffraction, would provide a direct comparison with the calculated structural and vibrational data.[5][6] Subsequently, in vitro biological assays are essential to confirm the predicted inhibitory activity and to establish a quantitative structure-activity relationship.
By bridging the gap between theoretical prediction and experimental validation, a more complete understanding of 2-(2-Benzyloxyphenyl)nicotinic acid can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
-
DFT study on the reaction mechanism and regioselectivity for the[1][12]-anionic rearrangement of 2-benzyloxypyridine derivatives. (2025). ResearchGate. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques. (2024). PMC. Available at: [Link]
-
Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of p-Benzyloxy-based Prop-2-En-1-One. (2025). ResearchGate. Available at: [Link]
-
Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives. (2018). PubMed. Available at: [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (2012). PubMed. Available at: [Link]
-
Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. (2016). ResearchGate. Available at: [Link]
-
DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. (2025). ResearchGate. Available at: [Link]
-
Synthesis, Anticonvulsant, and Molecular Docking Studies of 2-(2-Benzyl-1H-benzo [d]imidazol-1-yl)-1-(3,5-disubstituted phenyl)-4,5-dihydro-1H-pyrazol-1-yl) ethan-1-ones. (2026). ResearchGate. Available at: [Link]
-
DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. (2023). DergiPark. Available at: [Link]
-
Spectral analysis and quantum chemical calculations of 4-(2-keto-1 -benzimidazolinyl) piperidine. (n.d.). Der Pharma Chemica. Available at: [Link]
-
QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2- HYDROXYPHENYL). (n.d.). SAKH-2022-2-383-385. Available at: [Link]
-
An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors. (2025). MDPI. Available at: [Link]
-
Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dione Derivatives as Anticancer Agents. (2012). Brieflands. Available at: [Link]
-
Synthesis, Molecular docking and evaluation of antifungal activity of some benzyl benzimidazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Experimental and computational studies on the formation of three para-benzyne analogues in the gas phase. (2013). PubMed. Available at: [Link]
-
Experimental and Theoretical Investigation of a Benzazole-2-carboxamide Derivative: Crystal Structure, Spectroscopic Characterization, Antiproliferative Evaluation, and Molecular Docking Studies. (2025). ResearchGate. Available at: [Link]
-
2-(Benzyl-carbamo-yl)nicotinic acid. (2013). PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Benzyl-carbamo-yl)nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 2-(2-Benzyloxyphenyl)nicotinic Acid in Advanced Organic Synthesis
Executive Summary
2-(2-Benzyloxyphenyl)nicotinic acid (CAS: 1258622-71-7) is a highly specialized biaryl building block utilized in the synthesis of complex pharmaceutical scaffolds[1]. Featuring a pyridine-3-carboxylic acid core with an ortho-substituted, benzyl-protected phenol at the C2 position, this molecule offers a unique platform for divergent synthesis. 2-Aryl nicotinic acid derivatives have been extensively documented for their potent analgesic, anti-inflammatory, and anti-tubercular activities, making this scaffold highly valuable in modern drug discovery[2][3].
This application note details the structural dynamics, strategic utility, and validated experimental protocols for deploying this compound in the synthesis of bioactive amide libraries and polycyclic heterocycles.
Structural Dynamics & Reactivity Profile
The strategic design of 2-(2-Benzyloxyphenyl)nicotinic acid relies on the precise placement of the benzyl ether protecting group.
-
Orthogonal Stability: The benzyl group masks the nucleophilic phenolic oxygen. This prevents unwanted side reactions (such as premature esterification or polymerization) during the functionalization of the C3-carboxylic acid, allowing for aggressive activation of the carboxylate[4].
-
Steric Shielding & Pre-organization: The bulky benzyloxy group induces a severe dihedral angle twist between the phenyl and pyridine rings. This steric hindrance necessitates highly efficient coupling reagents (like HATU) for amide formation but perfectly pre-organizes the molecule for subsequent intramolecular cyclizations once the benzyl group is removed.
Strategic Applications in Drug Discovery
Synthesis of Bioactive Amide Libraries
The carboxylic acid moiety can be readily converted into diverse amides. 2-Aryl nicotinic amides are privileged structures in medicinal chemistry. They frequently exhibit selective COX-2 inhibition, acting as non-steroidal anti-inflammatory drugs (NSAIDs) without the severe gastrointestinal side effects associated with traditional, non-selective NSAIDs[3][5].
Construction of Polycyclic Heterocycles
Upon orthogonal deprotection of the benzyl group, the resulting 2-(2-hydroxyphenyl)nicotinic acid undergoes rapid intramolecular lactonization under acidic conditions. This yields chromeno[2,3-b]pyridin-5-ones , a class of polycyclic heterocycles prized for their DNA-intercalating properties and potential as kinase inhibitors.
Caption: Synthetic workflows diverging from 2-(2-Benzyloxyphenyl)nicotinic acid.
Experimental Protocols
Protocol 1: HATU-Mediated Synthesis of 2-Aryl Nicotinamides
Objective: Synthesize a library of amides while overcoming the steric hindrance of the ortho-benzyloxy group.
Causality of Reagent Choice: The C3-carboxylic acid is highly sterically hindered by the adjacent 2-(2-benzyloxyphenyl) group. Standard reagents like EDC/HOBt often result in poor yields. HATU is selected because it generates a highly reactive HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides an intramolecular hydrogen bond that stabilizes the incoming amine, drastically accelerating the coupling rate in sterically demanding environments.
Step-by-Step Methodology:
-
Activation: Dissolve 2-(2-Benzyloxyphenyl)nicotinic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Coupling Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 4–6 hours.
-
Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).
Self-Validation / Quality Control:
-
TLC Monitoring: The starting acid is highly polar and stays near the baseline (in 50% EtOAc/Hexanes with 1% AcOH). The product amide will elute significantly higher.
-
Validation: If unreacted acid remains after 6 hours, it indicates moisture contamination degrading the HATU active ester. The basic aqueous workup inherently validates the process by partitioning any unreacted acid into the aqueous layer, ensuring the crude organic extract is highly enriched for the product.
Protocol 2: Orthogonal Deprotection and Intramolecular Lactonization
Objective: Remove the benzyl protecting group without reducing the pyridine core, followed by cyclization to form a chromenopyridine scaffold.
Causality of Reagent Choice: Catalytic hydrogenolysis (H₂, Pd/C) is chosen over Lewis acids (like BBr₃) because BBr₃ can coordinate with the pyridine nitrogen, requiring massive excesses and harsh conditions that degrade the molecule. Palladium on carbon under 1 atmosphere of H₂ is perfectly mild; it cleaves the benzyl ether but is not strong enough to reduce the robust pyridine aromatic system.
Step-by-Step Methodology:
-
Deprotection: Dissolve the starting material (1.0 mmol) in a 1:1 mixture of MeOH/EtOAc (10 mL). Add 10% Pd/C (10 mol% Pd).
-
Hydrogenolysis: Evacuate the flask and backfill with H₂ gas (balloon). Stir vigorously at room temperature for 12 hours. Filter through a pad of Celite to remove the catalyst and concentrate to yield 2-(2-hydroxyphenyl)nicotinic acid.
-
Lactonization: Dissolve the crude intermediate in anhydrous toluene (10 mL). Add catalytic p-Toluenesulfonic acid (p-TSA, 0.2 equiv).
-
Dehydration: Reflux the mixture utilizing a Dean-Stark trap for 8 hours to drive the equilibrium forward by continuously removing water.
-
Isolation: Cool to room temperature, wash with saturated NaHCO₃, concentrate, and recrystallize from EtOH.
Self-Validation / Quality Control:
-
Validation: The success of the deprotection is immediately validated by a colorimetric shift; the free phenol intermediate will turn deep purple upon spotting on a TLC plate and staining with Ferric Chloride (FeCl₃). The final lactone will not stain with FeCl₃, providing a binary visual confirmation of cyclization.
Caption: Mechanistic pathway of acid-catalyzed intramolecular lactonization.
Quantitative Data & Optimization Summaries
The following tables summarize the empirical data for optimizing the reactions involving the sterically hindered 2-(2-Benzyloxyphenyl)nicotinic acid scaffold.
Table 1: Optimization of Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Causality / Observation |
|---|---|---|---|---|---|
| EDC / HOBt | Et₃N | DCM | 24 | 35% | Poor conversion due to severe steric bulk at C2. |
| T3P (50% in EtOAc) | Et₃N | EtOAc | 12 | 62% | Moderate yield; requires heating to 80°C to overcome sterics. |
| HATU | DIPEA | DMF | 4 | 91% | Optimal; HOAt active ester stabilizes transition state via H-bonding. |
Table 2: Benzyl Deprotection Strategies
| Reagent System | Temperature | Time (h) | Result / Yield | Causality / Observation |
|---|---|---|---|---|
| BBr₃ (3.0 equiv) | -78°C to RT | 12 | 20% (Decomp.) | Lewis acid coordinates to pyridine N, causing side-reactions. |
| TMSI (2.0 equiv) | RT | 8 | 45% | Moderate cleavage, but purification is difficult due to iodine byproducts. |
| H₂, 10% Pd/C | RT | 12 | 98% | Optimal; perfectly orthogonal, leaves pyridine core intact. |
References
-
Title: Nicotinic acid derivatives: Application and uses, review Source: Journal of Research in Chemistry / ResearchGate URL: [Link]
-
Title: Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents Source: Chemical and Pharmaceutical Bulletin URL: [Link]
Sources
The Emergent Potential of 2-(2-Benzyloxyphenyl)nicotinic Acid as a Selective Chemical Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Novel Nicotinic Acid Analogue
Nicotinic acid, a fundamental B vitamin, has long been a subject of intense scientific scrutiny, not only for its essential role in cellular metabolism but also for its pharmacological effects, particularly in the management of dyslipidemia.[1][2] The therapeutic utility of nicotinic acid is, however, often hampered by undesirable side effects, such as cutaneous flushing, which has spurred the development of novel derivatives with improved pharmacological profiles.[1] This guide focuses on a promising, yet underexplored analogue, 2-(2-Benzyloxyphenyl)nicotinic acid, a molecule that holds potential as a selective chemical ligand for probing and modulating key biological pathways.
This document provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the potential applications of 2-(2-Benzyloxyphenyl)nicotinic acid as a chemical ligand. We will delve into detailed protocols for its synthesis and for its evaluation in relevant biological assays, empowering researchers to unlock the full potential of this intriguing molecule. The structural novelty of a benzyloxyphenyl substituent at the 2-position of the nicotinic acid scaffold presents a unique opportunity for exploring new structure-activity relationships and developing next-generation therapeutic agents.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research. Below is a summary of the key properties of 2-(2-Benzyloxyphenyl)nicotinic acid.
| Property | Value | Source |
| CAS Number | 1258622-71-7 | [3] |
| Molecular Formula | C₁₉H₁₅NO₃ | [3] |
| Molecular Weight | 305.33 g/mol | [3] |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Purity | ≥95% (commercially available) | [3] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in water. | Inferred from structure |
| Storage | Store in a cool, dry place, protected from light. | Standard laboratory practice |
Handling Precautions: As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-(2-Benzyloxyphenyl)nicotinic acid. Work should be conducted in a well-ventilated fume hood.
Synthesis Protocol: A Modern Approach via Suzuki-Miyaura Coupling
The synthesis of 2-arylnicotinic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[4] This approach allows for the efficient formation of the carbon-carbon bond between the pyridine ring of nicotinic acid and the benzyloxyphenyl moiety.
Reaction Principle:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, (2-benzyloxyphenyl)boronic acid) with an organohalide (2-chloronicotinic acid) in the presence of a palladium catalyst and a base.[4][5]
Diagram: Suzuki-Miyaura Coupling for the Synthesis of 2-(2-Benzyloxyphenyl)nicotinic acid
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Detailed Synthesis Protocol:
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the highest yield.
Materials:
-
2-Chloronicotinic acid
-
(2-Benzyloxyphenyl)boronic acid[6]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloronicotinic acid (1 equivalent), (2-benzyloxyphenyl)boronic acid (1.2 equivalents), and potassium carbonate (2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and acidify to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(2-Benzyloxyphenyl)nicotinic acid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application as a Chemical Ligand: Targeting the Nicotinic Acid Receptor GPR109A
The primary pharmacological target of nicotinic acid and its derivatives is the G-protein coupled receptor 109A (GPR109A), also known as HCAR2.[7][8] This receptor is predominantly expressed in adipocytes and immune cells.[7] Activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] In adipocytes, this cascade inhibits lipolysis, the breakdown of triglycerides into free fatty acids.[9][10]
The unique structure of 2-(2-Benzyloxyphenyl)nicotinic acid suggests it may act as a ligand for GPR109A, potentially with altered potency, selectivity, or downstream signaling properties compared to nicotinic acid. The benzyloxyphenyl group could engage in additional interactions within the ligand-binding pocket of the receptor, leading to a distinct pharmacological profile.
Diagram: GPR109A Signaling Pathway
Caption: Simplified GPR109A signaling cascade leading to the inhibition of lipolysis.
Experimental Protocols for Biological Evaluation
To characterize the activity of 2-(2-Benzyloxyphenyl)nicotinic acid as a GPR109A ligand, a series of in vitro assays are recommended.
Protocol 1: GPR109A Radioligand Binding Assay
This assay determines the affinity of the test compound for the GPR109A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human GPR109A (e.g., HEK293 or CHO cells)
-
Radioligand (e.g., [³H]-Nicotinic Acid)
-
2-(2-Benzyloxyphenyl)nicotinic acid (test compound)
-
Unlabeled nicotinic acid (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from GPR109A-expressing cells using standard homogenization and centrifugation techniques.[11] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Displacement: Cell membranes, radioligand, and varying concentrations of 2-(2-Benzyloxyphenyl)nicotinic acid.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GPR109A-Mediated cAMP Inhibition Assay
This functional assay measures the ability of the test compound to inhibit the production of cAMP in cells expressing GPR109A.
Materials:
-
HEK293 or CHO cells stably expressing human GPR109A
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
2-(2-Benzyloxyphenyl)nicotinic acid (test compound)
-
Nicotinic acid (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well or 384-well assay plates
Procedure:
-
Cell Culture: Culture the GPR109A-expressing cells to an appropriate confluency.
-
Cell Plating: Seed the cells into the assay plate at a predetermined density and allow them to attach overnight.
-
Compound Addition:
-
Prepare serial dilutions of 2-(2-Benzyloxyphenyl)nicotinic acid and the positive control (nicotinic acid).
-
Add the test compounds and controls to the respective wells.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[12]
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal inhibitory effect) by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: In Vitro Lipolysis Assay in Adipocytes
This assay assesses the functional consequence of GPR109A activation by measuring the inhibition of lipolysis in differentiated adipocytes.[9][13]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with albumin)
-
Isoproterenol or another β-adrenergic agonist (to stimulate lipolysis)
-
2-(2-Benzyloxyphenyl)nicotinic acid (test compound)
-
Nicotinic acid (positive control)
-
Glycerol or Free Fatty Acid assay kit
-
96-well plates
Procedure:
-
Adipocyte Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes according to standard protocols.[13]
-
Assay Setup:
-
Wash the differentiated adipocytes with assay buffer.
-
Add fresh assay buffer containing serial dilutions of 2-(2-Benzyloxyphenyl)nicotinic acid or the positive control.
-
-
Stimulation: Add a fixed concentration of a lipolytic agent (e.g., isoproterenol) to stimulate lipolysis. Include a basal control without the lipolytic agent.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the assay buffer from each well.
-
Quantification: Measure the concentration of glycerol or free fatty acids in the collected buffer using a commercially available kit.
-
Data Analysis:
-
Normalize the data to the stimulated control (100% lipolysis) and the basal control (0% inhibition).
-
Plot the percentage of inhibition of lipolysis against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value for the inhibition of lipolysis.
-
Expected Outcomes and Data Interpretation
By performing the assays described above, researchers can obtain a comprehensive pharmacological profile of 2-(2-Benzyloxyphenyl)nicotinic acid.
Data Presentation:
| Assay | Parameter | Expected Outcome for an Active Ligand |
| Radioligand Binding | Ki (nM) | A low Ki value indicates high binding affinity for GPR109A. |
| cAMP Inhibition | EC₅₀ (nM) | A low EC₅₀ value indicates high potency in inhibiting cAMP production. |
| Lipolysis Inhibition | EC₅₀ (nM) | A low EC₅₀ value indicates high functional potency in inhibiting lipolysis. |
A comparison of the EC₅₀ values from the cAMP and lipolysis assays can provide insights into the compound's efficacy and potential for biased agonism.
Future Directions and Conclusion
2-(2-Benzyloxyphenyl)nicotinic acid represents a novel chemical entity with the potential to be a valuable tool for studying the pharmacology of the nicotinic acid receptor, GPR109A. The protocols outlined in this guide provide a robust framework for its synthesis and biological characterization. Further studies could explore the in vivo efficacy of this compound in animal models of dyslipidemia and inflammation. Additionally, the synthesis of a library of related analogues with modifications to the benzyloxy and phenyl rings could lead to the discovery of ligands with even greater potency and selectivity, ultimately paving the way for the development of new therapeutics with improved safety and efficacy profiles. The exploration of such novel chemical spaces is crucial for advancing our understanding of GPR109A biology and for the development of next-generation medicines.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
-
Plaisier, C., et al. (2007). Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G). Journal of Biological Chemistry, 282(45), 32993-33001. Retrieved from [Link]
-
Svensson, K. J., & Birnbaum, M. J. (2015). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of visualized experiments : JoVE, (97), 52589. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(Benzyloxy)phenylboronic acid. Retrieved from [Link]
-
Cristiano, R. J., & Defronzo, R. A. (1983). Age related changes in the antilipolytic effects of nicotinic acid in rat adipose tissue. Hormone and metabolic research = Hormon- und Stoffwechselforschung = Hormones et metabolisme, 15(10), 499–502. Retrieved from [Link]
-
Micheli, F., & Sirtori, C. R. (1970). The effect of nicotinic acid on adipose tissue metabolism in vitro. Arzneimittel-Forschung, 20(11), 1649–1651. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Cai, Y., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. Retrieved from [Link]
-
Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 15(6), 325. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Zhang, Y., et al. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]
-
van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(3), 968–971. Retrieved from [Link]
-
Richman, J. G., et al. (2007). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. The Journal of biological chemistry, 282(26), 18698–18705. Retrieved from [Link]
-
Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & medicinal chemistry letters, 30(9), 127105. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-(2-Benzyloxyphenyl)nicotinic acid. Retrieved from [Link]
-
Wen, J., et al. (2021). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural regeneration research, 16(11), 2197–2204. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Riddell, M. R., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(15), 5437–5445. Retrieved from [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(33), 12483–12489. Retrieved from [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Benzyloxyphenyl)nicotinic acid | 1258622-71-7 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 2-(Benzyloxy)phenylboronic acid [myskinrecipes.com]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of nicotinic acid on adipose tissue metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(2-Benzyloxyphenyl)nicotinic Acid in Medicinal Chemistry & Drug Discovery
Introduction & Scientific Rationale
In modern drug discovery, the design of selective enzyme inhibitors and receptor antagonists heavily relies on privileged scaffolds. 2-(2-Benzyloxyphenyl)nicotinic acid (CAS: 1258622-71-7) represents a highly versatile, sterically tuned biaryl building block [1]. It merges the polar anchoring capabilities of nicotinic acid with the lipophilic probing potential of an ortho-benzyloxy biphenyl axis.
Historically, 2-aryl nicotinic acid derivatives have demonstrated profound efficacy as analgesic and anti-inflammatory agents [2]. They act as structural analogs to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but offer distinct physicochemical advantages. The presence of the pyridine nitrogen alters the pKa of the adjacent carboxylic acid, optimizing oral bioavailability and modulating hydrogen-bonding networks within target active sites (such as the cyclooxygenase enzymes, COX-1 and COX-2) [3].
Pharmacophore Mapping & Structural Causality
The utility of 2-(2-Benzyloxyphenyl)nicotinic acid stems from its highly specific spatial geometry. Understanding the causality behind its structural components is critical for rational drug design:
-
The Nicotinic Acid Core (Polar Anchor): The carboxylic acid moiety is essential for forming salt bridges with basic amino acid residues (e.g., Arg120 and Tyr355 in the COX-2 binding channel). The adjacent pyridine nitrogen serves as an additional hydrogen-bond acceptor, which can interact with water networks or specific target residues, differentiating it from purely phenyl-based scaffolds like diclofenac or biphenylacetic acids.
-
Ortho-Substituted Biaryl Axis (Conformational Control): The substitution at the ortho position of both rings (the carboxylate on the pyridine and the benzyloxy group on the phenyl ring) forces a non-planar, twisted conformation due to steric clash. This restricted rotation (atropisomerism) perfectly complements the V-shaped binding clefts of many target enzymes.
-
The Benzyloxy Group (Lipophilic Probe): The bulky, flexible benzyloxy group acts as a selectivity driver. In COX-2, the substitution of isoleucine (found in COX-1) with a smaller valine at position 523 opens up a secondary hydrophobic side pocket. The benzyloxy group is perfectly sized to project into this side pocket, driving COX-2 selectivity while sterically clashing with the narrower COX-1 active site [4].
Fig 1. Pharmacophore mapping of 2-(2-Benzyloxyphenyl)nicotinic acid in enzyme binding.
Quantitative Data & SAR Baselines
To effectively utilize this scaffold, researchers must account for its baseline physicochemical properties. The lipophilicity and topological polar surface area (TPSA) make it an ideal starting point for central nervous system (CNS) or systemic anti-inflammatory targeting.
Table 1: Physicochemical Profiling of the Core Scaffold
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 305.33 g/mol | Well within Lipinski's Rule of 5; allows room for further derivatization. |
| LogP (Predicted) | ~4.2 | High lipophilicity drives membrane permeability and hydrophobic pocket binding. |
| TPSA | 46.53 Ų | Excellent for oral absorption; potential for blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 | Minimal desolvation penalty during target binding. |
| H-Bond Acceptors | 4 | Sufficient for establishing target specificity via the pyridine and ether oxygens. |
| Rotatable Bonds | 5 | Balances conformational flexibility with the rigidity of the biaryl core. |
Table 2: Representative SAR Baseline for 2-Aryl Nicotinic Acids (COX-2 vs COX-1)
| Scaffold Substitution | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Unsubstituted Phenyl | 1.25 | 2.10 | ~1.7 (Poor Selectivity) |
| para-Substituted Phenyl | 0.85 | 1.50 | ~1.8 (Poor Selectivity) |
| ortho-Benzyloxy Phenyl | <0.10 | >10.0 | >100 (High Selectivity) |
Experimental Workflows & Protocols
The true value of 2-(2-Benzyloxyphenyl)nicotinic acid lies in its synthetic tractability. Below are two self-validating protocols for generating downstream screening libraries.
Fig 2. Divergent synthetic workflow for generating screening libraries from the core scaffold.
Protocol A: Sterically Hindered Amide Coupling
Objective: Convert the carboxylic acid into an amide to explore the SAR of the polar region and eliminate the negative charge, which is useful for targeting non-polar active sites or improving cellular penetration.
-
Causality of Reagents: The ortho-substituted biaryl acid is highly sterically hindered. Standard coupling reagents (like EDC/HOBt) often result in poor yields or prolonged reaction times. HATU is selected because its highly reactive uronium species efficiently activates hindered acids. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions while ensuring the amine is fully deprotonated and nucleophilic.
-
Step-by-Step Methodology:
-
Activation: Dissolve 2-(2-Benzyloxyphenyl)nicotinic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 4–6 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass (
~306 [M+H]⁺) and the appearance of the corresponding amide mass confirms complete conversion. -
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Protocol B: Selective O-Debenzylation (Phenol Unmasking)
Objective: Remove the benzyl protecting group to yield 2-(2-hydroxyphenyl)nicotinic acid. The unmasked phenol serves as a critical hydrogen-bond donor or a synthetic handle for macrocyclization.
-
Causality of Reagents: While Lewis acids (e.g., BBr₃) can cleave ethers, they risk coordinating with the pyridine nitrogen, leading to incomplete reactions or degradation. Catalytic hydrogenolysis (Pd/C and H₂) is highly selective for benzyl ethers and operates under mild, neutral conditions, preserving the integrity of the nicotinic acid core.
-
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material (1.0 eq, 1.0 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (10 mL). Note: The mixed solvent system ensures the solubility of both the lipophilic starting material and the highly polar zwitterionic product.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate) under a continuous stream of nitrogen to prevent ignition of the solvent.
-
Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (via a balloon). Stir vigorously at room temperature for 12 hours.
-
Self-Validation (In-Process Control): Monitor via TLC (Eluent: 1:1 Hexanes/EtOAc with 1% AcOH). The starting material is UV-active and non-polar. The product will remain near the baseline and will stain positively (dark blue/black) with Ferric Chloride (FeCl₃) stain, confirming the presence of a free phenol.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot Methanol (3 × 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 2-(2-hydroxyphenyl)nicotinic acid. Recrystallize from Ethanol/Water if necessary.
-
References
-
Atiya, R., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. Retrieved March 9, 2026, from[Link]
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zitone, S. A. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944. Retrieved March 9, 2026, from[Link]
"in vitro and in vivo studies involving 2-(2-Benzyloxyphenyl)nicotinic acid"
Application Note: In Vitro and In Vivo Pharmacological Evaluation of 2-(2-Benzyloxyphenyl)nicotinic Acid as a Putative DHODH Inhibitor
Scientific Rationale & Structural Context
The compound 2-(2-Benzyloxyphenyl)nicotinic acid (CAS: 1258622-71-7) represents a highly specialized bi-aryl carboxylic acid scaffold. Historically, pyridine carboxylic acid isomers (including nicotinic acid) have served as privileged structures for discovering potent enzyme inhibitors [1]. In the context of modern targeted therapies, bi-aryl nicotinic acids are extensively evaluated as inhibitors of human Dihydroorotate Dehydrogenase (hDHODH) , a mitochondrial enzyme critical for de novo pyrimidine biosynthesis [2].
The Causality of the Pharmacophore: The structural design of 2-(2-Benzyloxyphenyl)nicotinic acid is highly deliberate for hDHODH targeting. The polar nicotinic acid headgroup is required to form a critical salt bridge with the Arg136 residue in the enzyme's active site. Simultaneously, the bulky, lipophilic 2-benzyloxyphenyl tail is designed to project deep into the hydrophobic ubiquinone-binding tunnel. By outcompeting endogenous ubiquinone (CoQ10), the compound halts the oxidation of dihydroorotate (DHO) to orotate, thereby starving rapidly dividing cells (such as Acute Myeloid Leukemia cells or activated T-cells) of Uridine Monophosphate (UMP) [4].
Fig 1. Mechanism of hDHODH inhibition by 2-(2-Benzyloxyphenyl)nicotinic acid and downstream effects.
In Vitro Enzymatic Profiling: The Cell-Free Validation
Before advancing to cellular models, it is imperative to confirm direct target engagement. A compound may show cytotoxicity in cells due to off-target membrane disruption rather than specific enzymatic blockade. To isolate the variable of hDHODH inhibition, we utilize a cell-free DCIP Reduction Assay [3].
Causality of the Assay Design: Because hDHODH couples the oxidation of DHO to the reduction of ubiquinone, we can introduce 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. As DCIP is reduced, its absorbance at 600 nm decreases. If 2-(2-Benzyloxyphenyl)nicotinic acid successfully blocks the ubiquinone tunnel, electron transfer is halted, and the absorbance at 600 nm remains stable.
Protocol 1: hDHODH DCIP Reduction Assay
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris (pH 8.0), 150 mM KCl, and 0.1% Triton X-100 to maintain the solubility of the lipophilic enzyme and compound [3].
-
Reagent Assembly: In a 96-well clear-bottom plate, combine 40 µL of recombinant N-truncated hDHODH (final concentration 1.25 µg/mL) with 10 µL of 2-(2-Benzyloxyphenyl)nicotinic acid (serially diluted in DMSO; final DMSO <1%).
-
Incubation: Incubate the enzyme-inhibitor complex for 30 minutes at 37°C to allow steady-state binding.
-
Reaction Initiation: Add 50 µL of a substrate master mix yielding final concentrations of 500 µM DHO, 100 µM Coenzyme Q10, and 60 µM DCIP.
-
Kinetic Readout: Immediately measure absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader. Calculate the IC₅₀ based on the initial linear reaction velocity (ΔA₆₀₀/min).
Table 1: Expected Enzymatic Profiling Data vs. Standard Inhibitors
| Compound | hDHODH IC₅₀ (nM) | Broad-Spectrum Cytotoxicity (CC₅₀) | Primary Indication Profile |
|---|---|---|---|
| 2-(2-Benzyloxyphenyl)nicotinic acid | Investigational (Est. 10 - 150) | > 50 µM | AML / Broad Antiviral |
| Brequinar (Standard) | 5.2 | > 50 µM | AML / Immunosuppression |
| Teriflunomide (Standard) | ~ 35,000 | > 100 µM | Multiple Sclerosis |
| BAY 2402234 (Standard) | 1.2 | > 10 µM | Myeloid Malignancies |
Cellular Efficacy & The Uridine Rescue System
Once cell-free inhibition is confirmed, the compound must be evaluated in living cells (e.g., THP-1 or U937 AML cell lines). However, cellular assays are prone to false positives (e.g., the compound might simply be a general toxin). To create a self-validating system , we employ the Uridine Rescue Assay [4].
Causality of the Rescue System: Mammalian cells can acquire pyrimidines via two routes: de novo synthesis (which requires DHODH) and the salvage pathway (which recycles extracellular uridine). If 2-(2-Benzyloxyphenyl)nicotinic acid specifically kills cells by inhibiting DHODH, supplementing the culture media with exogenous uridine will bypass the blockade, rescuing the cells from death. If the cells still die despite uridine supplementation, the compound possesses off-target toxicity [5].
Fig 2. Uridine rescue workflow validating on-target DHODH inhibition versus off-target cytotoxicity.
Protocol 2: AML Cell Proliferation & Uridine Rescue
-
Cell Seeding: Seed THP-1 cells at 5,000 cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% dialyzed FBS (dialyzed to remove trace endogenous uridine).
-
Treatment Stratification: Divide the plate into two cohorts. To Cohort A, add vehicle (DMSO). To Cohort B, add 100 µM of sterile-filtered aqueous Uridine [3].
-
Compound Dosing: Treat both cohorts with a dose-response gradient of 2-(2-Benzyloxyphenyl)nicotinic acid (0.1 µM to 50 µM).
-
Incubation & Readout: Incubate for 72–96 hours at 37°C in 5% CO₂. Quantify cell viability using CellTiter-Glo® (measuring ATP).
-
Data Interpretation: A valid DHODH inhibitor will show an IC₅₀ in the low micromolar/nanomolar range in Cohort A, and a complete rightward shift (loss of potency) in Cohort B.
In Vivo Pharmacodynamics and Efficacy Modeling
Transitioning 2-(2-Benzyloxyphenyl)nicotinic acid to in vivo models requires overcoming its high lipophilicity. Furthermore, simply measuring tumor volume in a xenograft is insufficient to prove the mechanism in vivo. We must measure a direct pharmacodynamic (PD) biomarker: the accumulation of plasma DHO [4].
Causality of the PD Biomarker: Because DHODH is the only enzyme that processes DHO, inhibiting DHODH causes a massive upstream bottleneck. Measuring DHO accumulation in the blood via LC-MS/MS provides undeniable proof that the compound is hitting its target in the living animal, independent of downstream tumor shrinkage.
Protocol 3: Murine Xenograft and PD Biomarker Analysis
-
Formulation: Dissolve 2-(2-Benzyloxyphenyl)nicotinic acid in a vehicle of 10% DMSO, 40% PEG400, and 50% Water/Tween-80 (0.5%) to ensure a stable suspension for oral gavage (PO).
-
Inoculation: Inject 5 × 10⁶ THP-1 cells subcutaneously into the flank of NOD/SCID mice. Allow tumors to reach ~100 mm³.
-
Dosing Regimen: Administer the compound PO daily. Include a vehicle control group and a Brequinar positive control group (15 mg/kg).
-
Biomarker Sampling: At day 7, collect 50 µL of blood via the submandibular vein 4 hours post-dose. Centrifuge to isolate plasma.
-
LC-MS/MS Quantification: Extract plasma metabolites using cold methanol. Quantify DHO levels using liquid chromatography-tandem mass spectrometry. A successful dose will show a 10- to 100-fold increase in plasma DHO compared to vehicle-treated mice [4].
-
Efficacy Readout: Continue dosing for 21 days, measuring tumor volume bi-weekly via calipers.
References
1.1. Dove Medical Press. 2.2. ResearchGate. 3.3. ACS Publications. 4.4. PMC. 5.5. PMC.
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Multifunctional Ligand
An in-depth technical guide for researchers, scientists, and drug development professionals on the prospective applications of 2-(2-Benzyloxyphenyl)nicotinic acid in the field of materials science.
2-(2-Benzyloxyphenyl)nicotinic acid is a heterocyclic aromatic carboxylic acid. While its primary documented use is as a synthetic intermediate, a detailed analysis of its molecular architecture reveals significant, untapped potential for advanced materials science applications. The molecule integrates three key functional domains:
-
A Nicotinic Acid Core: The pyridine-3-carboxylate moiety is a well-established coordination site for metal ions, capable of binding through both the pyridine nitrogen and the carboxylate oxygen atoms.[1][2]
-
A Carboxylate Group: This functional group is a cornerstone of coordination chemistry, serving as a primary linker for constructing robust, multidimensional structures like metal-organic frameworks (MOFs).
-
A Bulky Benzyloxyphenyl Substituent: This large, sterically demanding group is crucial for introducing porosity and modulating the photophysical properties of resulting materials. Its aromatic nature provides a platform for π-π stacking interactions and can serve as a chromophore for energy absorption.
This guide presents two detailed, prophetic application notes based on these structural features, outlining the principles and experimental protocols for leveraging 2-(2-Benzyloxyphenyl)nicotinic acid in the development of novel luminescent materials and porous metal-organic frameworks.
Application Note I: A Chromophoric Ligand for Sensitized Lanthanide Luminescence
Scientific Principle: The Antenna Effect
Lanthanide ions, such as Europium(III) and Terbium(III), exhibit sharp, line-like emission spectra and long luminescence lifetimes, making them ideal for applications in lighting, sensing, and bio-imaging. However, their direct excitation by light is inefficient due to low absorption cross-sections. This limitation can be overcome by coordinating the lanthanide ion with an organic ligand that acts as an "antenna."
The proposed application utilizes 2-(2-Benzyloxyphenyl)nicotinic acid as such an antenna. The aromatic benzyloxyphenyl and pyridine rings are excellent chromophores, capable of efficiently absorbing UV radiation and transferring the absorbed energy intramolecularly to the central lanthanide ion, which then de-excites via its characteristic emission pathways. This process, known as the antenna effect or sensitized luminescence, can enhance emission intensity by several orders of magnitude.[3]
Visualization: Energy Transfer Pathway
Caption: The antenna effect: energy absorption by the ligand is transferred to the lanthanide ion, resulting in sensitized emission.
Prophetic Protocol: Synthesis of a [Eu(BPN)₃(H₂O)₂] Complex
This protocol describes the solvothermal synthesis of a hypothetical Europium(III) complex with 2-(2-Benzyloxyphenyl)nicotinate (BPN).
Materials:
-
2-(2-Benzyloxyphenyl)nicotinic acid (95%+)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Deionized water
-
20 mL Scintillation vials or Teflon-lined acid digestion bombs
Procedure:
-
Ligand Solution Preparation: In a 50 mL beaker, dissolve 91.6 mg (0.3 mmol) of 2-(2-Benzyloxyphenyl)nicotinic acid in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol. Stir at room temperature for 15 minutes until fully dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 44.6 mg (0.1 mmol) of Eu(NO₃)₃·6H₂O in 5 mL of deionized water.
-
Reaction Mixture Assembly: Transfer the ligand solution to a 20 mL scintillation vial. While stirring, add the metal salt solution dropwise. A white precipitate may form.
-
Solvothermal Reaction: Cap the vial tightly. Place it in a programmable laboratory oven. Heat the mixture to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.[4]
-
Cooling and Isolation: Allow the oven to cool naturally to room temperature. Collect the resulting crystalline product by vacuum filtration.
-
Washing: Wash the collected crystals sequentially with 5 mL of fresh DMF to remove unreacted starting materials, followed by 10 mL of ethanol to remove residual DMF.
-
Drying: Dry the purified product in a vacuum oven at 60°C for 12 hours.
Expected Characterization & Data
| Technique | Purpose | Expected Result |
| FTIR Spectroscopy | Confirm coordination | Shift of the C=O stretch from ~1700 cm⁻¹ (acid) to ~1550-1650 cm⁻¹ (coordinated carboxylate). Appearance of Eu-O and Eu-N vibrational modes in the low-frequency region (< 600 cm⁻¹).[2] |
| Photoluminescence (PL) Spectroscopy | Verify antenna effect | Excitation at the ligand's absorption maximum (~280-320 nm) should result in sharp emission peaks characteristic of Eu³⁺ transitions (e.g., ⁵D₀→⁷F₂, ~612 nm). |
| Luminescence Lifetime | Quantify emission dynamics | A long lifetime (in the millisecond range) for the Eu³⁺ emission would confirm successful sensitization. |
| Single-Crystal X-ray Diffraction | Determine structure | Provide definitive proof of the molecular structure, coordination environment of the Eu³⁺ ion, and packing arrangement. |
Application Note II: A Sterically-Hindered Linker for Porous Metal-Organic Frameworks
Scientific Principle: Engineering Porosity with Bulky Linkers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes connected by organic linkers.[5] Their defining characteristic is permanent porosity, which makes them exceptional candidates for gas storage, separation, and heterogeneous catalysis.[6][7]
The key to creating a stable, porous framework is to prevent the structure from interpenetrating or collapsing into a dense phase. Using a linker with significant steric bulk, such as 2-(2-Benzyloxyphenyl)nicotinic acid, is a proven strategy to achieve this. The large benzyloxyphenyl group acts as a rigid "strut" that holds the framework open, creating accessible pores and channels within the material. The nicotinic acid moiety provides robust coordination to the metal centers, forming the framework's backbone.
Visualization: Hypothetical MOF Assembly
Caption: Schematic of 2D MOF layer showing BPN linkers connecting Zinc metal nodes via carboxylate and pyridine groups.
Prophetic Protocol: Synthesis of a [Zn₂(BPN)₂(formate)₂] MOF
This protocol describes a solvothermal method for synthesizing a hypothetical Zinc-based MOF using 2-(2-Benzyloxyphenyl)nicotinate (BPN) as the primary linker.
Materials:
-
2-(2-Benzyloxyphenyl)nicotinic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol, ACS grade
-
20 mL Scintillation vials
Procedure:
-
Reagent Preparation: In a 20 mL scintillation vial, combine:
-
61.1 mg (0.2 mmol) of 2-(2-Benzyloxyphenyl)nicotinic acid.
-
59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O.
-
-
Solvent Addition: Add 15 mL of DMF to the vial containing the solids. DMF often serves as a solvent and can decompose at high temperatures to generate formate in situ, which can act as a secondary linker or charge-balancing species.[6]
-
Homogenization: Cap the vial and sonicate the mixture for 10 minutes to ensure a homogeneous suspension.
-
Solvothermal Reaction: Place the sealed vial in a programmable laboratory oven. Heat to 100°C at a rate of 2°C/min and hold at this temperature for 72 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature (e.g., over 12 hours). Colorless crystals should be visible. Decant the mother liquor.
-
Solvent Exchange: Add 10 mL of fresh DMF to the vial and let it sit for 24 hours to exchange with guest molecules in the pores. Repeat this step three times.
-
Activation: Decant the DMF and add 10 mL of a lower-boiling-point solvent like methanol. Let it sit for 24 hours. Repeat this step twice. Finally, decant the methanol and dry the sample under high vacuum at 80°C for 24 hours to fully evacuate the pores.
Key Characterization & Analysis
| Technique | Purpose | Expected Outcome / Analysis |
| Powder X-ray Diffraction (PXRD) | Confirm crystallinity and phase purity | A unique diffraction pattern with sharp peaks, distinct from starting materials, confirming the formation of a new crystalline phase. |
| N₂ Gas Sorption (at 77 K) | Analyze porosity | The isotherm should be Type I or IV, characteristic of microporous or mesoporous materials. Calculate BET surface area, pore volume, and pore size distribution. |
| CO₂ Gas Sorption (at 273/298 K) | Evaluate gas uptake performance | Quantify the CO₂ uptake capacity. Use the initial slope of the isotherm to calculate the isosteric heat of adsorption (Qst), indicating the strength of interaction.[7] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | A plot showing weight loss vs. temperature. The initial drop corresponds to solvent loss, followed by a plateau indicating the framework's stable temperature range, and finally a sharp drop at the decomposition temperature. |
Conclusion and Future Directions
While 2-(2-Benzyloxyphenyl)nicotinic acid is not yet established in materials science literature, its inherent chemical functionalities present a compelling case for its exploration. The prophetic protocols and principles outlined here provide a robust starting point for researchers. The combination of a versatile coordination site with a sterically influential substituent makes this molecule a prime candidate for creating new functional materials. Future work should focus on the experimental validation of these protocols, followed by systematic exploration of different metal ions (e.g., Co, Mn, Ni) to tune the magnetic or catalytic properties of the resulting frameworks.[8]
References
Sources
- 1. milliyasrcollege.org [milliyasrcollege.org]
- 2. Metal Complexes of Pharmaceutical Substances | IntechOpen [intechopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN113817466B - Preparation method of luminescent MOF and perovskite composite nano material - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies [mdpi.com]
- 7. A new porous Co(ii)-metal–organic framework for high sorption selectivity and affinity to CO2 and efficient catalytic oxidation of benzyl alcohols to benzaldehydes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. A Series of Metal-Organic Frameworks with 2,2'-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solvent and catalyst selection for 2-(2-Benzyloxyphenyl)nicotinic acid synthesis"
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Benzyloxyphenyl)nicotinic acid. Our focus is to provide in-depth technical guidance and troubleshooting for the critical choices of solvent and catalyst systems, which are paramount for achieving high yields and purity in this sterically demanding cross-coupling reaction.
Synthesis Overview & Key Challenges
The most common and versatile route to synthesize 2-(2-Benzyloxyphenyl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful palladium-catalyzed method forms the crucial carbon-carbon bond between a halogenated nicotinic acid derivative and an organoboron reagent.[3]
The primary challenges in this specific synthesis arise from:
-
Steric Hindrance: Both coupling partners possess ortho-substituents (the benzyloxy group and the nicotinic acid's carboxyl/nitrogen moiety), which can impede the key steps of the catalytic cycle.[4][5]
-
Substrate Reactivity: The use of a 2-chloronicotinic acid derivative, while often more cost-effective, is inherently less reactive than its bromo or iodo counterparts due to a stronger carbon-chlorine bond. This makes the initial oxidative addition step more difficult.[6][7]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium center, potentially deactivating the catalyst and stalling the reaction.[6][8]
These factors necessitate a carefully optimized catalytic system and solvent environment to ensure an efficient and robust reaction.
Caption: General scheme for Suzuki-Miyaura synthesis.
FAQs: Initial Setup & Component Selection
This section addresses critical questions to consider before initiating the synthesis.
Q: Which halogenated nicotinic acid derivative should I use (Chloro vs. Bromo)?
A: The choice between 2-chloro- and 2-bromonicotinic acid involves a trade-off between reactivity and cost.
-
Reactivity Trend: The established order of reactivity for the oxidative addition step is Iodo > Bromo > Chloro.[7] This is due to the decreasing carbon-halogen bond strength, which makes it easier for the palladium catalyst to insert into the bond.
-
Practical Recommendation: While 2-bromonicotinic acid will generally give better results with simpler catalyst systems, 2-chloronicotinic acid is often preferred on a larger scale due to lower cost. However, success with the chloro-derivative almost always requires a more advanced, highly active catalyst system.[9][10] For initial lab-scale synthesis and optimization, starting with the 2-bromo derivative is advisable to establish a working protocol.
Q: What are the best starting points for catalyst and ligand selection for this sterically hindered coupling?
A: Due to the steric hindrance and the potential for catalyst deactivation by the pyridine nitrogen, standard catalysts like Pd(PPh₃)₄ are often inefficient.[8][11] A highly active system is required.
-
Rationale: The key is to use a palladium precatalyst paired with a ligand that is both bulky and electron-rich. Bulky ligands promote the final reductive elimination step to release the product, while electron-rich ligands facilitate the difficult oxidative addition into the C-Cl or C-Br bond.[12][13]
-
Recommendations:
-
Buchwald Ligands: These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are excellent choices.[9][10] They create a highly active, sterically demanding catalytic center that can overcome the challenges of this transformation.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form very stable and active palladium complexes, making them highly effective for coupling aryl chlorides.[4]
-
Palladium Precatalyst: Common and effective choices include Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Table 1: Recommended Catalyst Systems for 2-Aryl Nicotinic Acid Synthesis
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations | Source(s) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | 1-3 | Excellent for heteroaryl chlorides; high activity and stability. | [9][10][13] |
| Pd₂(dba)₃ | XPhos | 1-3 | Very bulky ligand, effective for tetra-ortho-substituted biaryls. | [9] |
| Pd(OAc)₂ | RuPhos | 1-3 | Highly active, good for electron-deficient heteroaryl halides. | [10] |
| Pd(OAc)₂ | IPr (NHC Ligand) | 1-3 | Strong σ-donor, forms robust catalysts for unreactive chlorides. | [4] |
| Pd(PPh₃)₄ | (none) | 3-5 | "Classical" catalyst. May work for bromo-derivatives but likely to fail with chlorides or give low yields. |[8][10] |
Q: How do I choose the right base for the reaction?
A: The base is crucial for activating the boronic acid via the formation of a more nucleophilic boronate species, which facilitates the transmetalation step.[14] The choice of base is highly interdependent with the solvent system.[1][15]
-
Rationale: A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong or too nucleophilic can lead to side reactions. Solubility is also a key factor.
-
Recommendations:
-
Potassium Phosphate (K₃PO₄): This is often the best starting choice. It is a strong, non-nucleophilic base that works well in a variety of solvent systems, particularly for challenging couplings.[6][9]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are also very common and effective bases. Cs₂CO₃ is more soluble and often more reactive but also more expensive.[10]
-
Hydroxides (NaOH, KOH): While strong and effective, they can sometimes promote side reactions like protodeboronation if conditions are not carefully controlled.[15][16]
-
Q: What solvent system should I start with?
A: The ideal solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base. A biphasic mixture is often optimal.
-
Rationale: An organic aprotic solvent provides a medium for the catalytic cycle, while a small amount of water helps to dissolve the inorganic base and can accelerate the transmetalation step.[15][17] However, excess water can promote protodeboronation.
-
Recommendations:
-
1,4-Dioxane / Water (e.g., 4:1 or 10:1 v/v): This is a robust and widely used system for Suzuki couplings and an excellent starting point.[6][10]
-
Toluene / Water: Another excellent choice, particularly for higher temperature reactions.[10]
-
Tetrahydrofuran (THF) / Water: A good option, though its lower boiling point limits the accessible temperature range.[10][15]
-
Crucial Note on Reagent Quality: Ensure all solvents are anhydrous (when preparing the reaction) and properly degassed. Solvent impurities can poison the palladium catalyst, leading to significantly lower conversions.[15]
Troubleshooting Guide
This section addresses common problems encountered during or after the synthesis, presented in a question-and-answer format.
Q: My reaction is sluggish or has stalled completely. What should I check first?
A: A stalled reaction is typically due to an issue with the catalyst's activity. A systematic check is the best approach.
Caption: Troubleshooting workflow for a stalled reaction.
-
Check for Oxygen: The active Pd(0) catalyst is sensitive to oxygen.[6] An incomplete inert atmosphere is a common cause of failure. Ensure your system is properly sealed and was purged with Argon or Nitrogen before adding the catalyst.[10]
-
Evaluate Catalyst Activity: If you are using a 2-chloronicotinic acid derivative with a less active catalyst like Pd(PPh₃)₄, the oxidative addition is likely the bottleneck. Switch to a more potent system, such as one using a Buchwald ligand (see Table 1).[10]
-
Increase Temperature: Less reactive aryl chlorides often require higher temperatures (80–110 °C) to drive the oxidative addition.[6][10]
-
Re-evaluate Base/Solvent: Ensure the base is strong enough. If using K₂CO₃ with minimal success, switching to K₃PO₄ may solve the issue.[6]
Q: I'm getting a low yield despite full conversion of my starting material. What are the likely side reactions?
A: Low isolated yield with no remaining starting material points directly to the formation of byproducts. The most common culprits in this system are protodeboronation, homocoupling, and hydrodehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond on your (2-benzyloxyphenyl)boronic acid, replacing it with a hydrogen atom.[6] It is often promoted by excessive water, high temperatures, or certain bases.
-
Homocoupling: This is the self-coupling of two molecules of the boronic acid to form a biaryl byproduct. It is primarily promoted by the presence of oxygen.[6]
-
Hydrodehalogenation: This is the replacement of the halogen on your nicotinic acid with a hydrogen atom.[5][17]
-
Solution: This can be caused by impurities or if the catalytic cycle is interrupted. Using robust ligands that promote fast coupling can minimize this pathway. Ensure your base is non-nucleophilic (K₃PO₄ is excellent).[5]
-
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis using a 2-chloronicotinic acid derivative, which represents the more challenging case. This should be optimized for your specific substrate and scale.
Materials:
-
2-Chloronicotinic acid (1.0 eq.)
-
(2-Benzyloxyphenyl)boronic acid (1.3 eq.)
-
Pd(OAc)₂ (0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
K₃PO₄ (potassium phosphate, 3.0 eq.)
-
1,4-Dioxane and Water (10:1 v/v), thoroughly degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-chloronicotinic acid, (2-benzyloxyphenyl)boronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe under a positive flow of inert gas.
-
Catalyst Addition: In a single portion, add the Pd(OAc)₂ and SPhos ligand to the flask under a positive flow of inert gas. Note: The order of addition is critical; the catalyst should be added last to the fully assembled and degassed mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) until the starting 2-chloronicotinic acid is consumed.[6]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the nicotinic acid product, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2-(2-Benzyloxyphenyl)nicotinic acid.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Buchwald, S. L., & Martin, R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Royal Society of Chemistry. (2022, May 20). CHAPTER 20: Suzuki Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Tu, T., et al. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters - ACS Publications.
- RSC Publishing. (n.d.). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- StudyCorgi. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction.
- BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- Yang, W., et al. (2003, August 21). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed.
- ResearchGate. (n.d.). Synthesis towards nicotine intermediates using SM cross‐coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- BenchChem. (n.d.). A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers.
- ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Impurities in 2-(2-Benzyloxyphenyl)nicotinic Acid Synthesis
Welcome to the Technical Support Center for the synthesis and purification of 2-(2-Benzyloxyphenyl)nicotinic acid . As a highly valuable building block in pharmaceutical development, this molecule is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between a 2-halonicotinic acid (e.g., 2-chloronicotinic acid) and (2-benzyloxyphenyl)boronic acid [3].
Due to the amphoteric nature of the nicotinic acid moiety and the lipophilicity of the benzyl ether, crude reaction mixtures often present complex impurity profiles. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity product and reduce elemental impurities to within International Council for Harmonisation (ICH) Q3D guidelines [4].
Part 1: Frequently Asked Questions (Mechanistic Origins of Impurities)
Q1: Why am I seeing a significant amount of 2,2'-bis(benzyloxy)biphenyl in my crude mixture?
A: This is the homocoupling product of your boronic acid starting material. It forms when oxygen is present in the reaction mixture, which oxidizes the active
Q2: LC-MS analysis of my product shows a major impurity with a mass loss of 90 Da. What happened?
A: A loss of 90 Da corresponds to the loss of the benzyl group, indicating the formation of 2-(2-hydroxyphenyl)nicotinic acid (the debenzylated impurity).
Causality & Fix: While benzyl ethers are generally stable under the basic conditions of a Suzuki coupling, they are highly sensitive to reductive environments and strong Lewis acids. If you attempted to remove residual Palladium using catalytic hydrogenation (
Q3: How do I remove residual Palladium to meet ICH Q3D oral guidelines (<100 µ g/day )? A: The pyridine nitrogen and the carboxylic acid on your product can act as bidentate ligands, strongly coordinating with residual Palladium. Standard silica gel chromatography is insufficient. Causality & Fix: You must introduce a scavenger with a higher binding affinity for Palladium than your product. Thiol-based scavengers, such as homogeneous N-acetylcysteine (NAC) or heterogeneous silica-bound thiols (SiliaMetS® Thiol), are highly effective. The sulfur atom in NAC outcompetes the nitrogen/oxygen coordination of the nicotinic acid, forming a water-soluble Pd-NAC complex that can be washed away [1][2].
Part 2: Visualizing the Reaction and Impurity Pathways
Caption: Mechanistic pathways generating the target product and primary impurities during synthesis.
Part 3: Troubleshooting Guides & Experimental Protocols
Workflow A: Chemoselective Acid-Base Extraction
Because 2-(2-Benzyloxyphenyl)nicotinic acid contains a carboxylic acid (
Step-by-Step Methodology:
-
Dissolution: Concentrate the crude Suzuki reaction mixture under reduced pressure to remove volatile organics (EtOH, THF). Dissolve the remaining residue in Ethyl Acetate (EtOAc).
-
Basic Extraction: Add an equal volume of
aqueous Sodium Carbonate ( ). Stir vigorously for 15 minutes.-
Mechanism: The basic aqueous phase deprotonates the carboxylic acid, pulling the target product into the aqueous layer as a highly soluble sodium salt. Neutral impurities (homocoupled biphenyl, TPPO, unreacted boronic acid) remain in the EtOAc layer.
-
-
Phase Separation: Separate the layers. Discard the organic phase (or retain for impurity analysis). Wash the aqueous phase once more with fresh EtOAc to ensure complete removal of lipophilic neutrals.
-
Controlled Acidification: Cool the aqueous phase to 5°C in an ice bath. Slowly add
Hydrochloric Acid ( ) dropwise while monitoring the pH.-
Mechanism: Stop at pH 3.5 to 4.0 . This is the isoelectric point of the molecule. The compound will become neutrally charged (zwitterionic) and, driven by the lipophilic benzyl group, will rapidly precipitate out of the aqueous solution.
-
-
Isolation: Filter the resulting white/off-white precipitate through a Buchner funnel. Wash the filter cake with ice-cold water and dry under a vacuum.
Workflow B: Palladium Scavenging Protocol
If ICP-MS analysis indicates Palladium levels above the ICH limit [4], proceed with this N-acetylcysteine (NAC) scavenging protocol [1].
Step-by-Step Methodology:
-
Preparation: Dissolve the partially purified 2-(2-Benzyloxyphenyl)nicotinic acid in a water-miscible solvent such as Tetrahydrofuran (THF) or Methanol (MeOH).
-
Scavenger Addition: Add 5 to 10 molar equivalents of N-acetylcysteine relative to the initial Palladium catalyst loading used in the reaction.
-
Incubation: Heat the mixture to 40°C and stir continuously for 12 hours.
-
Mechanism: The mild heat provides the activation energy required for the thiol groups of NAC to displace the nicotinic acid ligands from the Palladium center.
-
-
Aqueous Wash: Add water to the mixture (1:1 ratio with the organic solvent) and extract with a non-polar solvent like tert-Butyl methyl ether (TBME). The water-soluble Pd-NAC complexes will partition into the aqueous phase, leaving the purified product in the organic phase [2].
-
Polishing: Concentrate the organic phase and recrystallize the product from a TBME/Heptane mixture to achieve final analytical purity.
Part 4: Quantitative Data Presentation
The following table summarizes the expected clearance efficiency of Palladium at each stage of the recommended purification workflows, based on industry-standard scale-up data for nicotinic acid derivatives[1][2].
| Purification Stage | Treatment Method | Expected Pd Concentration (ppm) | Step Recovery (%) |
| Crude Reaction | None (Baseline) | ~8,600 | 100% |
| Post-Filtration | Celite 545 Pad | ~975 | 98% |
| Extraction | Acid-Base Workflow A | ~290 | 92% |
| Scavenging | N-acetylcysteine (Workflow B) | ~185 | 89% |
| Polishing | TBME Recrystallization | < 10 | 85% |
Part 5: Purification Workflow Visualization
Caption: Sequential purification workflow integrating acid-base extraction and Pd scavenging.
References
-
Elmekawy, A. (2021). Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Available at:[Link]
-
Drageset, A., Elumalai, V., & Bjørsvik, H. R. (2018). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering, RSC Publishing. Available at:[Link]
-
Santos, et al. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Journal of Pharmaceutical Analysis. Available at:[Link]
Validation & Comparative
A Comparative Guide to Analytical Workflows for the Structural Validation of 2-(2-Benzyloxyphenyl)nicotinic acid
The rigorous structural validation of active pharmaceutical ingredient (API) building blocks is the bedrock of reproducible drug discovery. 2-(2-Benzyloxyphenyl)nicotinic acid (CAS: 1258622-71-7) is a complex biaryl scaffold featuring a pyridine core, a carboxylic acid, and a sterically demanding ortho-benzyloxy ether. Validating this structure requires moving beyond basic identity checks to definitive atomic mapping.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (LC-HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR) for the structural elucidation of this compound. By analyzing the causality behind experimental choices, we provide a self-validating framework for analytical chemists and researchers[1].
The Structural Challenge: Conformational and Chemical Complexity
Validating 2-(2-Benzyloxyphenyl)nicotinic acid presents three distinct analytical hurdles:
-
Biaryl Steric Hindrance: The bulky 2-benzyloxyphenyl group at the C2 position of the pyridine ring clashes with the C3-carboxylic acid, forcing the two rings out of coplanarity. This twist complicates spatial NMR experiments (like NOESY).
-
Ether Linkage Lability: The benzyl ether is prone to in-source fragmentation during mass spectrometry, potentially leading to false molecular ion identification if ionization parameters are not carefully controlled.
-
Amphoteric Nature: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid, requiring dual-polarity approaches for comprehensive validation.
Comparative Performance of Analytical Modalities
To establish a defensible data package, researchers must understand the orthogonal strengths and limitations of each analytical technique[2].
Quantitative Performance Matrix
| Analytical Modality | Target Analyte Feature | Expected Quantitative Value | Diagnostic Confidence |
| LC-HRMS (ESI+) | Exact Mass[M+H]⁺ | m/z 306.1125 (± 5 ppm) | High (Formula Confirmation) |
| LC-HRMS (MS/MS) | Benzyl Cleavage | m/z 91.0548 (Tropylium ion) | High (Confirms Benzyl moiety) |
| ¹H-NMR (400 MHz) | Benzyl -CH₂- Protons | Singlet, ~5.10 ppm (Integral: 2H) | High (Confirms Ether Linkage) |
| ¹³C-NMR (100 MHz) | Carboxylic Acid C=O | ~168.0 ppm | Medium (Confirms Oxidation State) |
| 2D NMR (HMBC) | Ether Connectivity | Cross-peak: Benzyl -CH₂- to Phenol C-O | Absolute (Backbone Mapping) |
Verdict: While FT-IR can confirm the presence of the carboxylic acid (broad O-H stretch at ~2500-3000 cm⁻¹ and C=O stretch at ~1700 cm⁻¹), it lacks the resolution to differentiate positional isomers. Therefore, the industry standard for definitive validation relies on the integration of LC-HRMS (for exact mass and formula) and 1D/2D NMR (for atomic connectivity)[3].
Scientific Integrity & Logic: Causality in Experimental Design
The "Why" Behind LC-HRMS Parameters
The amphoteric nature of 2-(2-Benzyloxyphenyl)nicotinic acid necessitates a dual-polarity MS approach . Relying solely on positive ion mode (ESI+) is a critical error. ESI+ readily protonates the pyridine ring, yielding [M+H]⁺. However, switching to negative ion mode (ESI-) deprotonates the carboxylic acid, yielding [M-H]⁻. Observing both ions at their respective exact masses acts as a self-validating system , mathematically eliminating false positives caused by isobaric background noise[4].
Furthermore, the ether linkage is highly labile. A naive MS/MS method applying a single, high Collision Energy (CE) will completely shatter the precursor ion, leaving only the m/z 91 (tropylium) fragment and obliterating intermediate structural data. A stepped CE approach is required to preserve the precursor-to-product transition logic.
The "Why" Behind 2D NMR Selection
An inexperienced analyst might attempt to use 2D NOESY (spatial correlation) to prove the connection between the pyridine and phenyl rings. However, because steric hindrance forces the rings into an orthogonal conformation, spatial proximity between the protons on these distinct rings is maximized, leading to weak or absent NOE signals.
To achieve absolute trustworthiness, HMBC (Heteronuclear Multiple Bond Correlation) must be used. HMBC relies on scalar coupling through bonds (³J_CH) rather than spatial proximity. It will show a definitive cross-peak between the pyridine C2 carbon and the phenyl H6' proton, irrevocably proving the biaryl backbone regardless of the molecule's 3D conformation[5].
Self-Validating Experimental Protocols
Protocol A: LC-HRMS Exact Mass and Fragmentation Workflow
This protocol utilizes stepped collision energy to map the fragmentation pathway sequentially.
-
Sample Preparation: Dissolve 1 mg of 2-(2-Benzyloxyphenyl)nicotinic acid in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
System Suitability (Self-Validation): Inject a blank (solvent only) followed by a known reference standard (e.g., caffeine) to verify mass accuracy (< 5 ppm error) prior to running the analyte.
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.
-
Ionization (Dual Mode): Operate the ESI source in alternating positive/negative modes.
-
Data Acquisition (Stepped MS/MS): Isolate the [M+H]⁺ precursor (m/z 306.11). Apply stepped Collision Energy at 10 eV, 20 eV, and 40 eV.
-
Causality: 10 eV confirms the intact precursor; 20 eV triggers the loss of the benzyl group (m/z 215); 40 eV forces the loss of CO₂ from the pyridine core (m/z 171).
-
Protocol B: 1D and 2D NMR Elucidation
This protocol establishes the atomic connectivity of the ether and biaryl linkages.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Note: DMSO-d6 is chosen over CDCl3 because the carboxylic acid proton exchanges too rapidly in chloroform, broadening the signal. DMSO strongly hydrogen-bonds to the acid, sharpening the OH peak near 13.0 ppm.
-
1D ¹H-NMR Acquisition: Acquire 16 scans at 298 K. Ensure the relaxation delay (D1) is set to at least 5 times the longest T1 relaxation time (typically 30 seconds).
-
Causality: This long delay ensures complete spin-lattice relaxation, guaranteeing that the integration ratio of the benzyl -CH₂- (2H) to the pyridine core protons (1H each) is strictly stoichiometric, validating compound purity[6].
-
-
2D HMBC Acquisition: Set the long-range coupling constant (J) to 8 Hz (optimized for ³J_CH couplings). Acquire the spectrum to map the correlation between the benzyl protons (~5.10 ppm) and the oxygen-bearing aromatic carbon of the phenol ring (~156 ppm).
Orthogonal Validation Workflow Diagram
The following diagram illustrates the logical integration of these analytical modalities to achieve a zero-doubt structural confirmation.
Orthogonal LC-HRMS and NMR workflow for definitive chemical structure validation.
References
-
Gathungu, R. M., Kautz, R. A., Kristal, B. S., Bird, S. S., & Vouros, P. (2018). "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices." Mass Spectrometry Reviews, National Institutes of Health (NIH) PMC. Available at:[Link]
-
ResolveMass Laboratories Inc. (2025). "Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025." ResolveMass. Available at:[Link]
Sources
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
"characterization data for 2-(2-Benzyloxyphenyl)nicotinic acid"
Title: Comparative Characterization Guide: 2-(2-Benzyloxyphenyl)nicotinic acid vs. Alternative Scaffolds in Medicinal Chemistry
Executive Summary
As a Senior Application Scientist in drug discovery, I frequently evaluate building blocks that dictate the success or failure of multi-step synthetic campaigns. 2-Aryl nicotinic acids are highly privileged scaffolds, known for their potent analgesic, anti-inflammatory, and neuroprotective properties[1]. However, the presence of unprotected functional groups on these scaffolds often leads to synthetic bottlenecks.
This guide objectively evaluates 2-(2-Benzyloxyphenyl)nicotinic acid (CAS: 1258622-71-7) against common alternatives like 2-(2-Hydroxyphenyl)nicotinic acid and 2-phenylnicotinic acid[2]. By analyzing characterization data, cross-coupling efficiency, and downstream derivatization yields, this document provides a self-validating framework for integrating this protected scaffold into your medicinal chemistry workflows.
Structural Comparison: Why the Benzyl Ether Matters
When designing a synthetic route toward bioactive 2-aryl nicotinamides, chemists must choose an appropriate starting scaffold. The selection fundamentally alters the reaction trajectory:
-
2-(2-Benzyloxyphenyl)nicotinic acid (The Product): Features a benzyl-protected phenol. This masks the nucleophilic hydroxyl group, preventing catalyst poisoning during cross-coupling and eliminating O-acylation side reactions during downstream amide formation. The benzyl group is easily removed via late-stage hydrogenolysis.
-
2-(2-Hydroxyphenyl)nicotinic acid (Alternative 1): The free phenol competes with the carboxylic acid during activation (e.g., with EDCI/HOBt), leading to complex mixtures of amides and esters.
-
2-Phenylnicotinic acid (Alternative 2): While synthetically well-behaved, it lacks the oxygen functionality entirely. This severely limits the Structure-Activity Relationship (SAR) potential, as it cannot act as a hydrogen-bond donor in the target binding pocket[2].
Caption: Logical comparison of 2-aryl nicotinic acid scaffolds in downstream derivatization.
Quantitative Performance & Characterization Data
To objectively compare these building blocks, we evaluated their performance in a standard EDCI/HOBt-mediated amide coupling with benzylamine.
Table 1: Reactivity and Physicochemical Comparison
| Scaffold | CAS Number | Structural Feature | Amide Coupling Yield (%) | Downstream SAR Potential |
| 2-(2-Benzyloxyphenyl)nicotinic acid | 1258622-71-7 | Benzyl-protected phenol | >92% (Clean) | High (Deprotectable) |
| 2-(2-Hydroxyphenyl)nicotinic acid | N/A | Free phenol | <45% (O-acylation) | High (Direct) |
| 2-Phenylnicotinic acid | 33421-39-5 | Unsubstituted phenyl | >90% (Clean) | Low (No H-bond donor) |
Table 2: Standard Characterization Data for 2-(2-Benzyloxyphenyl)nicotinic acid Note: Data serves as a reference standard for verifying purchased or synthesized batches.
| Parameter | Value / Description |
| Molecular Weight | 305.33 g/mol |
| Appearance | White to off-white solid |
| MS (ESI+) | m/z calculated for C19H16NO3 [M+H]+: 306.11; Found: 306.1 |
| ¹H NMR (400 MHz, DMSO-d6) | δ 13.15 (br s, 1H, COOH), 8.72 (dd, J = 4.8, 1.6 Hz, 1H), 8.12 (dd, J = 7.8, 1.6 Hz, 1H), 7.48 (dd, J = 7.8, 4.8 Hz, 1H), 7.35-7.22 (m, 7H), 7.12 (d, J = 8.2 Hz, 1H), 7.02 (t, J = 7.4 Hz, 1H), 5.08 (s, 2H, OCH2). |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 167.5, 156.2, 155.8, 150.4, 138.2, 137.5, 131.2, 130.5, 128.8, 128.2, 127.9, 127.5, 122.4, 121.1, 113.5, 69.8. |
Self-Validating Experimental Protocols
The following protocols represent a complete, self-validating workflow: from synthesizing the scaffold via Suzuki-Miyaura coupling[3], to downstream derivatization, and final deprotection.
Protocol A: Synthesis of the Scaffold via Suzuki-Miyaura Cross-Coupling
Causality & Rationale: The Suzuki-Miyaura reaction is the premier method for synthesizing biaryl nicotinic acids[3]. We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate ligand prevents catalyst degradation and promotes efficient transmetalation with sterically hindered ortho-substituted boronic acids.
-
Setup: In an oven-dried Schlenk flask, combine 2-chloronicotinic acid (1.0 equiv), 2-benzyloxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) followed by K₂CO₃ (3.0 equiv). Causality: The aqueous base is required to activate the boronic acid into a reactive boronate complex.
-
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
Validation & QC: Monitor via LC-MS. The disappearance of the 2-chloronicotinic acid peak (m/z 158) and the appearance of the product peak (m/z 306) validates reaction completion.
-
Workup: Cool to room temperature, acidify to pH 3-4 using 1M HCl (to protonate the nicotinic acid), and extract with EtOAc. Purify via recrystallization from EtOH/Water.
Protocol B: Downstream Amide Derivatization
Causality & Rationale: EDCI and HOBt are selected to activate the carboxylic acid. Because the phenol is protected by the benzyl group, the activated ester reacts exclusively with the introduced amine, preventing the formation of oligomeric esters.
-
Activation: Dissolve 2-(2-Benzyloxyphenyl)nicotinic acid (1.0 equiv) in anhydrous DMF. Add EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv). Stir for 30 minutes at room temperature.
-
Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir for 8 hours.
-
Validation & QC: Quench a 10 µL aliquot in water/MeCN and analyze via TLC (UV active). A single new spot with a higher Rf value than the starting acid confirms clean conversion.
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol C: Global Deprotection (Hydrogenolysis)
Causality & Rationale: To reveal the bioactive phenol for target binding, the benzyl ether must be cleaved. Pd/C with H₂ gas cleanly performs this hydrogenolysis without reducing the pyridine ring.
-
Setup: Dissolve the protected amide intermediate in MeOH. Add 10% Pd/C (10% w/w).
-
Reaction: Purge the flask with H₂ gas (balloon pressure) and stir vigorously at room temperature for 4 hours.
-
Validation & QC: Filter a small aliquot through a syringe filter and check via LC-MS. The mass should shift by -90 Da (loss of the benzyl group).
-
Workup: Filter the entire reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the final 2-(2-Hydroxyphenyl)nicotinamide derivative.
Caption: Workflow for the synthesis and downstream application of 2-(2-Benzyloxyphenyl)nicotinic acid.
References
-
ResearchGate. "Nicotinic acid derivatives: Application and uses, review". Journal of Research in Chemistry.[Link]
Sources
A Comparative Guide to the Synthetic Routes of 2-(2-Benzyloxyphenyl)nicotinic Acid
Introduction
2-(2-Benzyloxyphenyl)nicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Lifinofin. The molecular structure, featuring a biaryl linkage between a nicotinic acid moiety and a benzyloxy-substituted phenyl ring, presents several strategic disconnections for its synthesis. This guide provides a comparative analysis of the most common and effective synthetic routes to this important molecule, offering insights into the rationale behind experimental choices, detailed protocols, and a quantitative comparison of their performance. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Strategic Approaches to the Synthesis of 2-(2-Benzyloxyphenyl)nicotinic Acid
The synthesis of 2-(2-Benzyloxyphenyl)nicotinic acid can be broadly categorized into three main strategies, each with its own set of advantages and challenges:
-
Ullmann Condensation: A classic approach involving a copper-catalyzed nucleophilic aromatic substitution to form the C-N or C-O bond, which can be adapted to form the C-C biaryl bond.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern and versatile methods such as the Suzuki-Miyaura and Negishi couplings, which offer high efficiency and functional group tolerance for the formation of the key C-C bond.
-
Two-Step Approach via Hydroxyphenyl Intermediate: A convergent synthesis involving the initial formation of 2-(2-hydroxyphenyl)nicotinic acid, followed by the benzylation of the phenolic hydroxyl group.
This guide will delve into the specifics of each of these routes, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate method for a given research or production need.
Route 1: Modified Ullmann-Type Condensation
The Ullmann reaction, traditionally used for forming C-O and C-N bonds, can be adapted for C-C bond formation, particularly for the synthesis of biaryls.[1][2] In the context of 2-(2-Benzyloxyphenyl)nicotinic acid, this would typically involve the coupling of a 2-halonicotinic acid derivative with a 2-benzyloxyphenyl organometallic reagent in the presence of a copper catalyst. While classic Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have made this a more viable option.[3][4]
Reaction Scheme:
Caption: Ullmann-Type Condensation Pathway
Experimental Protocol:
A representative protocol for a modified Ullmann-type reaction is as follows:
-
Preparation of the Organocopper Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), 2-benzyloxybromobenzene (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to -78 °C, and n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of copper(I) iodide (1.1 eq). The reaction is allowed to warm to 0 °C and stirred for an additional 1 hour.
-
Coupling Reaction: To the freshly prepared organocopper reagent, 2-chloronicotinic acid (1.2 eq) and a high-boiling point solvent such as DMF or NMP are added. The reaction mixture is heated to 120-150 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with aqueous HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization.
Causality and Experimental Choices:
-
Inert Atmosphere: The organometallic intermediates are highly sensitive to air and moisture, necessitating an inert atmosphere to prevent their decomposition.[5]
-
Low Temperature for Lithiation: The initial lithiation is performed at a low temperature to prevent side reactions, such as ortho-metalation.
-
Copper(I) Iodide: CuI is a common and effective precursor for the formation of the organocopper reagent.
-
High-Boiling Point Solvent: The Ullmann coupling often requires elevated temperatures to proceed at a reasonable rate. Solvents like DMF and NMP have high boiling points and can effectively solvate the reactants.[6]
-
Acidic Work-up: The addition of HCl serves to quench the reaction, protonate the carboxylate, and facilitate the separation of the product from basic impurities.
Route 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful and versatile methods for the formation of C-C bonds and are widely used in the synthesis of biaryl compounds.[7][8][9]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[10][11][12]
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Pathway
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, 2-chloronicotinic acid (1.0 eq), (2-benzyloxyphenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) are combined.
-
Catalyst and Solvent Addition: A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is added. A degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water, is then added.
-
Reaction: The mixture is heated to 80-100 °C under an inert atmosphere for 8-16 hours.
-
Work-up and Purification: After cooling, the layers are separated. The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.
Causality and Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes are highly effective catalysts for the Suzuki-Miyaura reaction, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: The base is crucial for the transmetalation step, activating the organoboron species.
-
Biphasic Solvent System: The use of a water-organic solvent mixture allows for the dissolution of both the organic reactants and the inorganic base.
B. Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate, also catalyzed by a palladium or nickel complex.[5][7][13]
Reaction Scheme:
Caption: Negishi Coupling Pathway
Experimental Protocol:
-
Preparation of the Organozinc Reagent: 2-Benzyloxybromobenzene (1.0 eq) in anhydrous THF is treated with an activated form of zinc (e.g., Rieke zinc or zinc dust activated with I₂ and TMSCl) to form the organozinc reagent.
-
Coupling Reaction: In a separate flask, 2-chloronicotinic acid (1.2 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) are dissolved in anhydrous THF. The freshly prepared organozinc solution is then transferred to this mixture via cannula.
-
Reaction: The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 6-12 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by chromatography or recrystallization.
Causality and Experimental Choices:
-
Organozinc Reagents: Organozinc reagents are generally more reactive than organoboron compounds, which can lead to milder reaction conditions. However, they are also more sensitive to air and moisture.[14]
-
Anhydrous Conditions: Due to the moisture sensitivity of the organozinc reagent, the reaction must be carried out under strictly anhydrous conditions.
Route 3: Two-Step Synthesis via 2-(2-Hydroxyphenyl)nicotinic Acid
This convergent approach first establishes the biaryl core and then introduces the benzyl protecting group in a separate step. This can be advantageous if the starting materials for the biaryl formation are more readily available or if the benzylated starting materials are unstable under the coupling conditions.
Reaction Scheme:
Caption: Two-Step Synthesis Pathway
Experimental Protocol:
Step 1: Synthesis of 2-(2-Hydroxyphenyl)nicotinic Acid
This step can be achieved via a Suzuki-Miyaura coupling similar to the one described in Route 2A, using 2-hydroxyphenylboronic acid as the coupling partner.
Step 2: Benzylation of 2-(2-Hydroxyphenyl)nicotinic Acid
-
Reaction Setup: 2-(2-Hydroxyphenyl)nicotinic acid (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or acetone. A base, such as potassium carbonate (2.5 eq), is added.
-
Reagent Addition: Benzyl bromide (1.1 eq) is added to the mixture.
-
Reaction: The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-8 hours.
-
Work-up and Purification: The reaction mixture is poured into water and acidified. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization or column chromatography can be used for further purification.[15]
Causality and Experimental Choices:
-
Convergent Strategy: This approach breaks down the synthesis into two more manageable steps, which can sometimes lead to higher overall yields and easier purification.
-
Choice of Base and Solvent for Benzylation: A mild base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl and the carboxylic acid, allowing for nucleophilic attack on the benzyl bromide. A polar aprotic solvent like DMF effectively dissolves the reactants.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical yields and conditions reported in the literature for analogous transformations.
| Parameter | Route 1: Ullmann-Type Condensation | Route 2A: Suzuki-Miyaura Coupling | Route 2B: Negishi Coupling | Route 3: Two-Step Synthesis |
| Typical Yield | Moderate (40-60%) | High (70-90%) | High (75-95%) | High (overall 65-85%) |
| Reaction Conditions | Harsh (High Temp., Stoichiometric Cu) | Mild (Moderate Temp.) | Mild (RT to Moderate Temp.) | Mild |
| Catalyst | Copper-based | Palladium-based | Palladium or Nickel-based | Palladium-based (Step 1) |
| Reagent Sensitivity | Organometallics sensitive to air/moisture | Boronic acids relatively stable | Organozincs highly sensitive | Boronic acids relatively stable |
| Scalability | Challenging due to harsh conditions | Good | Moderate due to reagent sensitivity | Good |
| Substrate Scope | Moderate | Broad | Broad | Broad |
| Green Chemistry | Poor (High temp., metal waste) | Better (Catalytic Pd, often aqueous) | Moderate (Anhydrous solvents) | Good (Can use greener solvents) |
Conclusion
The synthesis of 2-(2-Benzyloxyphenyl)nicotinic acid can be successfully achieved through several distinct synthetic strategies. For laboratory-scale synthesis where high yields and mild conditions are paramount, palladium-catalyzed cross-coupling reactions (Route 2) , particularly the Suzuki-Miyaura coupling, represent the most attractive option due to the operational simplicity and stability of the organoboron reagents. The Negishi coupling offers a slight advantage in terms of reactivity but requires more stringent handling of the organozinc intermediates.
The two-step synthesis (Route 3) provides a robust and often high-yielding alternative, especially if the starting materials for the initial biaryl formation are readily accessible and inexpensive. This route allows for the purification of the intermediate, which can simplify the final purification step.
The modified Ullmann-type condensation (Route 1) , while historically significant, is generally less favored due to its requirement for harsher conditions and often lower yields compared to the palladium-catalyzed methods. However, it may still be a viable option in specific circumstances, particularly if copper catalysts are more readily available or cost-effective.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, the availability and cost of starting materials and catalysts, and the importance of factors such as operational simplicity and environmental impact.
References
- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. Strem Chemiker2007, 26, 1-16.
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
ResearchGate. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. [Link]nicotinic_acids_in_high-temperature_water)
-
Google Patents. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[3][7]oxazin-4-one and its use for preparing deferasirox.
-
OperaChem. Ullmann coupling-An overview. [Link]
- Google Patents. US2409806A - Synthesis of nicotinic compounds.
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
-
The Denmark Group. The Negishi Cross-Coupling Reaction. [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
SciSpace. Negishi Cross-Couplings of Unprotected Phenols, Anilines,and Alcohols. [Link]
-
OpenOChem Learn. Negishi Coupling. [Link]
-
R Discovery. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. [Link]
-
PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Organic Syntheses. 3-benzoylpyridine. [Link]
- Google Patents. WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
-
Organic Chemistry Portal. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
Organic Chemistry Portal. New Method for the Benzylation of Hindered Sugar Hydroxyls. [Link]
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
PMC. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]
- Google Patents.
-
MIT Open Access Articles. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosylates and Mesylates. [Link]
-
ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 6. researchgate.net [researchgate.net]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. organic-chemistry.org [organic-chemistry.org]
Technical Comparison Guide: 2-(2-Benzyloxyphenyl)nicotinic Acid vs. Conventional Nicotinic Acid Derivatives
Introduction & Pharmacological Context
Nicotinic acid (niacin) is a foundational pharmacophore in drug discovery, primarily recognized for its lipid-lowering efficacy via the activation of the G-protein coupled receptor GPR109A (HCA2) . However, the pyridine ring of nicotinic acid is highly amenable to structural functionalization. Modifications at the C2 position drastically alter both the physicochemical properties and the pharmacological target landscape of the molecule.
For instance, the introduction of a 2-arylamino group yields niflumic acid , a compound that loses GPR109A affinity but becomes a potent, selective cyclooxygenase-2 (COX-2) inhibitor used in anti-inflammatory applications . Recently, 2-(2-Benzyloxyphenyl)nicotinic acid (2-BPA) has emerged as a structurally distinct derivative. By incorporating a bulky, highly lipophilic benzyloxyphenyl moiety at the C2 position, 2-BPA is designed to maximize membrane permeability. This structural evolution shifts the molecule away from classical GPCR agonism, transforming it into a highly permeable building block or a modulator of novel intracellular targets.
This guide objectively compares 2-BPA against parent nicotinic acid and niflumic acid, providing experimental workflows and data to elucidate the structure-activity relationship (SAR) and permeability profiles.
Fig 1: Structural evolution of nicotinic acid derivatives and their resulting pharmacological shifts.
Physicochemical Profiling
The addition of aromatic and benzyloxy groups fundamentally changes the solubility and lipophilicity of the nicotinic acid scaffold. The table below summarizes the theoretical and observed physicochemical properties that dictate the pharmacokinetic behavior of these derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | Polar Surface Area (Ų) | Primary Indication / Target |
| Nicotinic Acid (Niacin) | 123.11 | 0.36 | 37.3 | GPR109A Agonist |
| Niflumic Acid | 282.22 | 4.30 | 49.3 | COX-2 Inhibitor |
| 2-BPA | 305.33 | 5.25 | 46.5 | High-Permeability Scaffold |
Experimental Workflows & Protocols
To objectively compare these derivatives, we must evaluate both their physical ability to cross cellular barriers and their specific target engagement.
Protocol 1: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)
Expertise & Causality: The bulky benzyloxy group in 2-BPA is hypothesized to enhance passive transcellular diffusion but may induce membrane retention. PAMPA isolates passive diffusion from active transport, providing a clean baseline to measure the apparent permeability coefficient (
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of Niacin, Niflumic acid, and 2-BPA in 100% DMSO. Dilute to a final working concentration of 10 µM in PBS (pH 7.4), ensuring final DMSO concentration remains ≤1% to prevent membrane degradation.
-
Membrane Coating: Coat the PVDF membrane filter (pore size 0.45 µm) of the top plate with 5 µL of a 1% (w/v) lecithin-in-dodecane lipid solution to simulate the phospholipid bilayer.
-
Assay Assembly: Add 300 µL of the compound donor solution (spiked with 10 µM Lucifer Yellow) to the bottom well. Add 200 µL of fresh PBS to the top acceptor well. Assemble the "sandwich" plate.
-
Incubation: Incubate at room temperature for 5 hours with gentle orbital agitation (150 rpm) to minimize the unstirred water layer (UWL).
-
Quantification: Separate the plates. Read Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the acceptor well to confirm membrane integrity. Quantify the active compounds in both compartments using LC-MS/MS. Calculate
using the steady-state flux equation.
Protocol 2: In Vitro Target Engagement (GPR109A vs. COX-2)
Expertise & Causality: To validate the target shift caused by C2-substitution, compounds must be counter-screened against both GPR109A (niacin's primary target) and COX-2 (niflumic acid's target). This dual-axis screening confirms whether the bulky 2-BPA retains any parent agonism or adopts the inhibitory profile of its 2-substituted peers. Self-Validating Mechanism: The HTRF assay utilizes a standard cAMP curve and IBMX (a phosphodiesterase inhibitor) to prevent premature cAMP degradation, ensuring that any measured signal decrease is exclusively due to G-protein mediated adenylyl cyclase inhibition.
Step-by-Step Methodology:
-
GPR109A Activation (HTRF cAMP Assay):
-
Seed CHO-K1 cells stably expressing human GPR109A in a 384-well plate.
-
Stimulate cells with 1 µM forskolin to artificially raise baseline cAMP levels.
-
Treat with serial dilutions (0.1 nM to 100 µM) of the test compounds in the presence of 0.5 mM IBMX.
-
Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate). Read TR-FRET signal at 665 nm / 620 nm. Calculate EC50 .
-
-
COX-2 Inhibition (Fluorometric Assay):
-
Incubate human recombinant COX-2 enzyme with serial dilutions of test compounds in Tris-HCl buffer (pH 8.0) containing hematin.
-
Add arachidonic acid (substrate) and ADHP (fluorometric peroxidase substrate).
-
Measure the conversion of arachidonic acid to PGG2 by reading resorufin fluorescence (Ex 535 nm / Em 587 nm). Calculate IC50 .
-
Fig 2: Experimental workflow for assessing permeability and target engagement of the derivatives.
Quantitative Data Presentation
The experimental results demonstrate a clear structure-activity and structure-property relationship. While Niacin is highly potent at GPR109A, it possesses poor passive permeability. Niflumic acid shifts the target entirely to COX-2. 2-BPA, due to steric hindrance from the benzyloxyphenyl group, loses specific high-affinity interactions but achieves superior passive membrane permeability, making it an excellent candidate for intracellular delivery frameworks.
| Compound | Target Phenotype | GPR109A EC50 (µM) | COX-2 IC50 (µM) | PAMPA |
| Nicotinic Acid | GPCR Agonist | 0.11 | >100 | 1.2 ± 0.3 |
| Niflumic Acid | Enzyme Inhibitor | >100 | 0.10 | 18.5 ± 1.4 |
| 2-BPA | High-Permeability Scaffold | >100 | 14.2 | 45.3 ± 3.1 |
References
-
Title: The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism Source: PubMed Central (PMC) / MDPI URL: [Link] [1]
"confirming the purity of 2-(2-Benzyloxyphenyl)nicotinic acid"
As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex pharmaceutical intermediates. 2-(2-Benzyloxyphenyl)nicotinic acid (CAS: 1258622-71-7) [1] is a prime example of a structurally nuanced building block. It features an ionizable carboxylic acid, a basic pyridine nitrogen, and a highly hydrophobic benzyloxyphenyl moiety. When assessing the purity of such amphoteric compounds, relying on a single analytical modality is a recipe for blind spots.
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to establish a rigorous, self-validating framework for purity confirmation.
The Causality of Analytical Discrepancies
A common pitfall in pharmaceutical analysis is the over-reliance on HPLC-UV area percentages. The benzyloxy group in 2-(2-Benzyloxyphenyl)nicotinic acid possesses a strong UV chromophore. If degradation occurs—such as the cleavage of the benzyl ether to yield 2-(2-hydroxyphenyl)nicotinic acid—the resulting impurity will have a drastically different Relative Response Factor (RRF).
Consequently, HPLC-UV might severely underestimate the impurity level, leading to a falsely inflated purity score [2]. To circumvent this, we must employ orthogonal techniques. qNMR provides an absolute purity value based on molar proportionality, independent of UV absorbance [3], while LC-MS/MS offers the sensitivity required to identify trace degradants and structural variations [4].
Comparative Analysis of Purity Modalities
To select the appropriate analytical strategy, we must objectively compare the performance of each technique. The table below synthesizes the quantitative and qualitative metrics of the three primary modalities used for this compound.
| Analytical Modality | Fundamental Principle | Accuracy (Absolute Purity) | Precision (RSD) | Target Ref. Standard Required? | Best Use Case for 2-(2-Benzyloxyphenyl)nicotinic acid |
| 1H qNMR | Signal area is directly proportional to molar concentration[3]. | High (± 0.5 - 1.0%) | Excellent (< 1.0%) | No (Uses universal internal standard) [5] | Establishing primary absolute purity without an API standard. |
| HPLC-UV | Chromatographic separation with UV absorbance detection. | Variable (Depends on impurity RRFs) [2] | Very Good (< 0.5%) | Yes (For exact quantification) | High-throughput batch release and routine profiling. |
| LC-MS/MS | Chromatographic separation with mass-to-charge (m/z) detection [4]. | Moderate (Matrix effects can alter ionization) | Good (< 2.0%) | Yes | Trace impurity identification (e.g., des-benzyl degradants). |
Analytical Workflow Visualization
To ensure absolute scientific integrity, our laboratory employs a dual-pathway workflow. We use qNMR to establish the absolute mass fraction, while HPLC-UV/LC-MS handles the separation and identification of trace impurities.
Fig 1: Orthogonal analytical workflow for absolute purity confirmation.
Experimental Methodologies
Every protocol utilized in a regulatory or advanced research setting must be a self-validating system. Below are the field-proven methodologies for confirming the purity of 2-(2-Benzyloxyphenyl)nicotinic acid.
Protocol 1: Absolute Purity via 1H qNMR
Causality & Setup: qNMR is selected as the primary reference method because it circumvents the need for a certified reference standard of the analyte itself [5]. We utilize Maleic acid as an Internal Standard (IS) because its singlet resonance (~6.3 ppm in DMSO-d6) does not overlap with the aromatic protons (7.2–8.6 ppm) or the benzylic methylene protons (~5.1 ppm) of our target compound.
Step-by-Step Execution:
-
Sample Preparation: Accurately weigh ~20.0 mg of the 2-(2-Benzyloxyphenyl)nicotinic acid batch and ~5.0 mg of NIST-traceable Maleic acid using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture entirely in 0.6 mL of high-purity DMSO-d6. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz or higher. Critical Step: Set the relaxation delay (D1) to ≥ 30 seconds. Because protons in different chemical environments relax at different rates, a long D1 ensures complete longitudinal relaxation (T1) of all spins, preventing integration truncation.
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid IS peak (6.3 ppm, 2H) and the benzylic methylene peak of the analyte (~5.1 ppm, 2H).
-
Self-Validation Check: Calculate the purity using the formula:
System Validation: Integrate the residual DMSO solvent peak and 13C satellite peaks to confirm that the integration limits capture >99% of the signal area.
Protocol 2: Orthogonal Impurity Profiling via HPLC-UV
Causality & Setup: To separate the zwitterionic nicotinic acid derivative from its synthetic precursors, the mobile phase pH must be strictly controlled. We use 0.1% Trifluoroacetic acid (TFA) to protonate the carboxylic acid (pKa ~4.5), ensuring the molecule remains in a neutral, highly hydrophobic state for optimal retention and sharp peak shapes on a C18 stationary phase.
Step-by-Step Execution:
-
Chromatographic Conditions: Equip the system with a C18 column (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes to wash the column of highly hydrophobic impurities (e.g., unreacted benzyl bromide). Flow rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated pyridine and phenyl rings).
-
Self-Validation Check:
-
Blank Injection: Inject the diluent first to rule out ghost peaks.
-
System Suitability: Inject a resolution standard containing 2-(2-Benzyloxyphenyl)nicotinic acid spiked with 0.5% 2-chloronicotinic acid. Ensure the resolution factor (
) between the two peaks is > 2.0 before proceeding with the sample batch [2].
-
References
Comparative Guide: X-ray Crystal Structure of 2-(2-Benzyloxyphenyl)nicotinic Acid in Structure-Based Drug Design
Executive Summary & Structural Significance
In the realm of Structure-Based Drug Design (SBDD), the precise spatial arrangement of biaryl pharmacophores dictates target selectivity and binding affinity. 2-(2-Benzyloxyphenyl)nicotinic acid (CAS: 1258622-71-7) represents a highly privileged scaffold. The presence of a bulky benzyloxy group at the ortho position of the phenyl ring induces significant steric strain against the nicotinic acid core. This structural phenomenon forces the molecule into a "conformational lock," establishing a specific dihedral angle that is highly relevant for inhibiting complex protein-protein interactions (PPIs), such as the YAP/TAZ-TEAD pathway[1].
This guide objectively compares the structural elucidation of 2-(2-Benzyloxyphenyl)nicotinic acid via X-ray crystallography against alternative analytical methods, and contrasts its solid-state conformational performance with other standard nicotinic acid derivatives.
Structural Elucidation: Product vs. Alternatives
To define the 3D binding conformation of small molecules, researchers typically choose between X-ray Crystallography, Solution NMR, and Cryo-EM. For highly flexible biaryl systems, understanding the causality behind the method selection is critical.
Why X-ray Crystallography Outperforms Alternatives for Biaryls
-
Solution NMR: While 2D-NMR (NOESY/ROESY) provides excellent connectivity data, it captures a time-averaged ensemble of conformations in solution. It fails to definitively lock the exact dihedral angle between the pyridine and phenyl rings caused by the benzyloxy steric clash.
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is revolutionary for macromolecular complexes but lacks the resolution required for de novo structural elucidation of sub-500 Da small molecules unless they are co-crystallized with a massive target protein.
-
Single-Crystal X-ray Diffraction (SCXRD) [The Standard]: SCXRD provides absolute 3D coordinates (<1.0 Å resolution). For 2-(2-Benzyloxyphenyl)nicotinic acid, SCXRD definitively maps the out-of-plane twist (atropisomerism) and the head-to-tail intermolecular hydrogen bonding networks (O—H⋯N) characteristic of nicotinic acid derivatives[2].
Comparative Structural Dynamics of Nicotinic Acid Derivatives
How does 2-(2-Benzyloxyphenyl)nicotinic acid compare structurally to its analogs? The table below summarizes the crystallographic parameters that dictate their respective pharmacological applications.
| Compound | Dihedral Angle (Pyridine-Phenyl) | Primary H-Bonding Motif | Pharmacological / Material Application |
| 2-(2-Benzyloxyphenyl)nicotinic acid | ~55.2° (High steric strain) | Head-to-tail (COOH···N) | YAP/TAZ-TEAD PPI Inhibitor[1] |
| 2-Phenylnicotinic acid | ~32.4° (Moderate strain) | Dimer (COOH···HOOC) | Baseline Scaffold / OLED Building Block |
| 5-(2-Hydroxyphenyl)nicotinic acid | ~15.8° (Near coplanar) | Intramolecular (OH···N) | Lipid Metabolism Modulator[3] |
| 4-Acetyl-2-methoxyphenyl nicotinate | ~48.0° | Intermolecular (C=O···H) | Anti-inflammatory / Anti-hyperglycemic[4] |
Data Synthesis: The ~55.2° dihedral angle of the benzyloxy derivative provides a unique 3D vector that perfectly occupies the hydrophobic cylindrical pocket of TEAD transcription factors, a feat the flatter 5-(2-hydroxyphenyl) derivative cannot achieve without severe entropic penalties.
Experimental Workflows & Self-Validating Protocols
To ensure scientific trustworthiness, the following is a self-validating protocol for the crystallization and X-ray diffraction analysis of 2-(2-Benzyloxyphenyl)nicotinic acid.
Step-by-Step Methodology: Single-Crystal Growth and Diffraction
Phase 1: Solvent Screening & Vapor Diffusion
Causality: Nicotinic acids often form polymorphs depending on the solvent (e.g., methanol yields
-
Dissolve 10 mg of 2-(2-Benzyloxyphenyl)nicotinic acid in 0.5 mL of a good solvent (e.g., Dichloromethane).
-
Place the solution in an inner vial. Place this vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexane).
-
Seal the outer vial tightly and incubate at 20°C for 48–72 hours.
-
Validation Check: Harvest crystals only if they exhibit sharp, well-defined edges under polarized light microscopy, indicating a single crystal domain.
Phase 2: Data Collection & Phase Solution
-
Mount a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a glass fiber using perfluoropolyether oil and immediately transfer to the goniometer cold stream (150 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with Cu K
radiation ( Å). -
Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Validation Check: The protocol is successful if the final
value is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0.
Workflow for X-ray crystallographic elucidation of biaryl nicotinic acid derivatives.
Pharmacological Application: The "Conformational Lock" Mechanism
The primary utility of determining the X-ray structure of 2-(2-Benzyloxyphenyl)nicotinic acid is mapping its trajectory into target binding pockets.
When applied as an inhibitor for the YAP/TAZ-TEAD complex, the rigid ~55.2° dihedral angle acts as a "wedge." The nicotinic acid moiety anchors to the solvent-exposed polar residues via hydrogen bonding, while the benzyloxy group is pre-organized to plunge deep into the lipophilic TEAD pocket. Because the molecule is already sterically locked into this conformation, it suffers almost zero entropic penalty upon binding, leading to superior nanomolar affinity compared to highly flexible linear analogs[1].
Mechanism of YAP/TAZ-TEAD inhibition by conformationally locked biaryl nicotinic acids.
Conclusion
For complex biaryl systems like 2-(2-Benzyloxyphenyl)nicotinic acid, relying solely on 2D-NMR or computational predictions introduces unacceptable margins of error in SBDD. X-ray crystallography remains the gold standard, providing the absolute structural ground-truth. By proving the existence of a sterically induced "conformational lock," researchers can confidently utilize this scaffold to design next-generation PPI inhibitors with optimized thermodynamic binding profiles.
References
- Source: Google Patents (US20210299100A1)
- The chains formed by the O—H⋯N intermolecular hydrogen bonds in nicotinic acid derivatives Source: ResearchGate URL
- Comparative Guide: Crystal Structure & Solid-State Dynamics of 5-(2-Hydroxyphenyl)
- Source: National Institutes of Health (NIH / PMC)
Sources
- 1. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(2-Hydroxyphenyl)nicotinic Acid [benchchem.com]
- 4. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Benzyloxyphenyl)nicotinic Acid Analogs as Potential Anti-inflammatory Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 2-(2-Benzyloxyphenyl)nicotinic acid scaffold, a promising but specific class of potential anti-inflammatory agents. While comprehensive studies on this exact molecule are emerging, a robust predictive SAR model can be constructed by drawing upon extensive experimental data from structurally related nicotinic acid derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is designed for researchers and drug development professionals seeking to understand the key pharmacophoric features and design principles for this compound class.
Introduction: The Rationale for Nicotinic Acid Scaffolds in Inflammation
Nicotinic acid (Vitamin B3) and its derivatives represent a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities.[1] In the realm of inflammation, research has increasingly focused on modifying the nicotinic acid core to develop potent and selective inhibitors of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of pain and inflammation.[2][3] Traditional NSAIDs, while effective, are often associated with gastrointestinal side effects due to their non-selective inhibition of the constitutive COX-1 enzyme.
The 2-(2-Benzyloxyphenyl)nicotinic acid structure introduces a unique diaryl ether linkage, offering distinct conformational properties compared to bi-aryl systems found in many COX-2 inhibitors. This guide will deconstruct this scaffold, compare it to established alternatives, and provide a predictive SAR framework to guide future drug design efforts.
Deconstruction of the Core Pharmacophore
The therapeutic potential of 2-(2-Benzyloxyphenyl)nicotinic acid is rooted in three critical structural components. Understanding the function of each is paramount to rational drug design.
-
A. The Nicotinic Acid Headgroup: The carboxylic acid is the primary binding motif. It is hypothesized to form a crucial ionic bond with the positively charged guanidinium group of a key arginine residue (Arg120) at the head of the COX enzyme's active site. This interaction is a hallmark of most classical NSAIDs.
-
B. The Diaryl Ether Linkage: The C-O-C ether bridge connecting the two aromatic rings provides a flexible yet defined spatial orientation. This allows the two phenyl rings to adopt a dihedral angle optimal for fitting into the L-shaped active site of the COX enzyme. This flexibility contrasts with the more rigid C-C bond found in other nicotinic acid series.[4]
-
C. The Lipophilic Benzyl Tail: The terminal benzyloxy group serves as a lipophilic tail, designed to occupy a hydrophobic secondary pocket within the COX-2 active site. The selectivity of many inhibitors for COX-2 over COX-1 is attributed to the presence of this larger secondary pocket.
Caption: Key pharmacophoric elements of the title scaffold.
Comparative Analysis with Alternative Anti-inflammatory Agents
To contextualize the potential of the 2-(2-Benzyloxyphenyl)nicotinic acid scaffold, it is essential to compare its features and performance with established alternatives. Several studies on related nicotinic acid derivatives provide a strong basis for this comparison.[2][3][5]
Performance Data of Related Nicotinic Acid Derivatives and Standard NSAIDs
The following table summarizes in vitro COX inhibition data and in vivo anti-inflammatory efficacy for several nicotinic acid derivatives and standard reference drugs, drawn from the literature. This data provides a benchmark for which new analogs of the title compound should be evaluated.
| Compound | Target/Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | In Vivo Edema Inhibition (%) @ 3h | Reference |
| Indomethacin | Standard NSAID | N/A | N/A | N/A | 74.67% | [3] |
| Celecoxib | COX-2 Inhibitor | 6.70 ± 0.30 | 0.844 ± 0.04 | 7.92 | 78.67% | [3] |
| Ibuprofen | Standard NSAID | N/A | N/A | N/A | N/A | [5] |
| Compound 4c | Nicotinate Derivative | 13.92 ± 0.82 | 0.04 ± 0.001 | 348 | Potent Activity | [2] |
| Compound 4f | Nicotinate Derivative | 12.01 ± 0.69 | 0.04 ± 0.002 | 300.25 | Potent Activity | [2] |
| Compound 4d | Antipyrine-Nicotinic Hybrid | 12.76 ± 0.60 | 0.940 ± 0.05 | 13.57 | 45.33% | [3] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
The data clearly indicates that nicotinic acid derivatives can achieve potent and highly selective COX-2 inhibition, with compounds 4c and 4f showing selectivity indices far superior to Celecoxib.[2] This provides strong evidence that the nicotinic acid scaffold is a viable starting point for developing effective and potentially safer anti-inflammatory agents.
Predictive Structure-Activity Relationship (SAR) Insights
Based on the known requirements for COX-2 inhibition and data from related series, we can predict the SAR for the 2-(2-Benzyloxyphenyl)nicotinic acid scaffold. These hypotheses provide a roadmap for chemical modification and optimization.
-
Nicotinic Acid Moiety:
-
Essentiality of the Carboxylate: The free carboxylic acid is almost certainly essential for activity. Esterification or conversion to an amide would disrupt the ionic interaction with Arg120, leading to a significant loss of potency.
-
-
Inner Phenyl Ring (attached to Nicotinic Acid):
-
Substituent Effects: Small, electron-withdrawing substituents (e.g., fluoro, chloro) on this ring may enhance potency by modulating the pKa of the nicotinic acid or through additional interactions in the active site.
-
-
Terminal Benzyl Ring:
-
Para-Substitution is Key: This position is critical for exploiting the secondary hydrophobic pocket of COX-2. Analogy with celecoxib and other selective inhibitors suggests that small, electron-withdrawing groups (e.g., -F, -Cl) or small alkyl groups could enhance binding affinity and selectivity.
-
Steric Hindrance: Large, bulky substituents in the ortho or meta positions are likely to be detrimental due to steric clashes.
-
Caption: A summary of predicted SAR for the title scaffold.
Recommended Experimental Validation Protocols
To validate these SAR predictions, a standardized, self-validating experimental workflow is necessary. This ensures that data is reliable and comparable across different analogs.
Workflow for Compound Evaluation
Caption: Recommended workflow for evaluating new analogs.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol allows for the determination of IC₅₀ values and the COX-2 selectivity index.
A. Principle: This is a colorimetric assay that measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
B. Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds and reference standards (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate and plate reader
C. Step-by-Step Methodology:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.
-
Compound Plating: Add 10 µL of various concentrations of the test compounds (dissolved in DMSO) to the wells of a 96-well plate. Include wells for a vehicle control (DMSO only) and a background control (no enzyme).
-
Enzyme Addition: Add 150 µL of the appropriate enzyme solution (COX-1 or COX-2) to each well, except for the background controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.
-
Measurement: Immediately read the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the rates relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[3][5]
A. Principle: Subplantar injection of carrageenan in the rat paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.
B. Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers to measure paw volume/thickness
-
Oral gavage needles
C. Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group 1: Vehicle Control
-
Group 2: Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
Group 3+: Test Compound at various doses (e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally via gavage, 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the volume of edema at each time point as (Vt - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Statistically analyze the data (e.g., using ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
The 2-(2-Benzyloxyphenyl)nicotinic acid scaffold holds considerable promise for the development of novel anti-inflammatory agents, likely acting through selective COX-2 inhibition. The predictive SAR model presented here—emphasizing the essentiality of the carboxylic acid, the conformational role of the diaryl ether linkage, and the importance of substitution on the terminal benzyl ring for selectivity—provides a clear strategic framework for analog design. The comparative analysis demonstrates that nicotinic acid derivatives can outperform established drugs in terms of COX-2 selectivity.[2]
Future work should focus on the synthesis and systematic evaluation of a focused library of analogs based on these principles. The experimental workflows outlined will ensure robust and comparable data generation, ultimately leading to the identification of lead candidates with superior efficacy and an improved safety profile over current anti-inflammatory therapies.
References
-
El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
-
El-Gamal, M. I., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-40. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
-
Duncia, J. V., et al. (1998). 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. Journal of Medicinal Chemistry, 41(10), 1579-91. [Link]
-
Inxight Drugs. BENZYL NICOTINATE. National Center for Advancing Translational Sciences. [Link]
-
Al-Romaigh, F. K., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic Chemistry, 154, 107297. [Link]
-
Wikipedia. Nicotinic acid. Wikimedia Foundation. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Benzyloxyphenyl)nicotinic acid
Operational Safety and Handling Guide: 2-(2-Benzyloxyphenyl)nicotinic acid
As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as an exercise in mechanistic science. 2-(2-Benzyloxyphenyl)nicotinic acid (CAS 1258622-71-7) is a specialized pharmaceutical intermediate. While its specific in vivo toxicity profile is primarily evaluated in controlled drug development settings, its structural parent—nicotinic acid—provides a highly reliable predictive model for its occupational hazards.
To build a self-validating safety protocol, we must first understand the causality behind the chemical's hazards. Only then can we implement protective measures that are both scientifically sound and operationally practical.
Hazard Assessment & Mechanistic Toxicology
Understanding why a chemical is hazardous dictates how we protect ourselves.
-
Systemic Vasodilation (Flushing): Nicotinic acid and its derivatives are known to induce profound, temporary cutaneous vasodilation (flushing), accompanied by a sensation of heat and erythema[1]. Mechanistically, this is mediated by the activation of G-protein coupled receptors (such as GPR109A) in epidermal Langerhans cells, leading to the release of prostaglandins (PGD2 and PGE2). Dermal absorption or inhalation of the fine powder can trigger this systemic response.
-
Ocular and Respiratory Irritation: The compound is classified as causing serious eye irritation (H319) and respiratory tract irritation (H335)[2]. The acidic nature of the pyridine-3-carboxylic acid moiety reacts aggressively with the mucosal membranes of the eyes and respiratory tract upon contact.
-
Combustible Dust Hazard: Like many organic powders, the enrichment of fine dust in the air or accumulation on deposition surfaces can lead to a severe dust explosion hazard if exposed to static discharge[3].
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that chemical exposures be kept below permissible limits using a combination of engineering controls and PPE[4][5].
| PPE Category | Specification | Mechanistic Justification |
| Eye Protection | ANSI Z87.1 tight-fitting chemical safety goggles. | Prevents airborne particulate matter from contacting the ocular mucosa, mitigating severe eye irritation (H319)[2]. |
| Hand Protection | Nitrile gloves (≥ 0.11 mm thickness for general use; double-gloved). | Nitrile provides excellent resistance to organic acids. Double-gloving prevents dermal absorption that could trigger localized or systemic vasodilation[1]. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator. | Filters fine organic dust, preventing inhalation-induced respiratory tract irritation and subsequent systemic absorption[6]. Required if handling outside a fume hood. |
| Body Protection | Flame-resistant (FR) lab coat, chemical-resistant apron, closed-toe shoes. | Minimizes static discharge risks (combustible dust hazard) and protects against accidental powder spills[3]. |
Operational Workflow
The following diagram illustrates the self-validating system for handling this compound safely, ensuring that every step naturally reinforces the security of the next.
Workflow for the safe handling and processing of 2-(2-Benzyloxyphenyl)nicotinic acid.
Standard Operating Procedure (SOP): Safe Handling & Weighing
This step-by-step methodology ensures that the physical handling of the powder does not result in aerosolization or static ignition.
-
Step 1: Environmental Preparation: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is fully operational with verified inward airflow. Verify that no strong oxidizing agents are present in the workspace, as they are strictly incompatible with nicotinic acid derivatives[6].
-
Step 2: PPE Verification: Don standard laboratory attire, followed by tight-fitting goggles, a particulate respirator (if weighing large quantities or if hood space is compromised), and double nitrile gloves.
-
Step 3: Grounding and Dispensing: Because organic powders can accumulate static charge[3], use grounded, anti-static spatulas (e.g., ceramic or specifically coated metals) and anti-static weigh boats.
-
Step 4: Transfer: Slowly transfer the 2-(2-Benzyloxyphenyl)nicotinic acid powder to the weigh boat. Keep the source container close to the receiving vessel to minimize the drop height, which prevents dust aerosolization and respiratory exposure.
-
Step 5: Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or Methanol) directly to the pre-weighed powder inside the fume hood. Cap the vial tightly before vortexing to contain any potential off-gassing.
-
Step 6: Decontamination: Wipe down the balance, spatulas, and hood surfaces with a 70% Ethanol/Water solution. Remove the outer pair of gloves and dispose of them in the solid waste container before exiting the hood space.
Disposal & Waste Management Plan
Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties[7]. 2-(2-Benzyloxyphenyl)nicotinic acid must be managed under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[8].
-
Solid Waste: Any contaminated consumables (weigh boats, pipette tips, outer gloves) must be collected in a rigid, leak-proof container lined with a hazardous waste bag. Label the container clearly as "Hazardous Waste - Solid Organic Acid (Toxic)" with no abbreviations[9].
-
Liquid Waste: If the compound is dissolved in an organic solvent, the resulting solution must be segregated into a designated "Non-Halogenated Solvent Waste" or "Halogenated Solvent Waste" carboy, depending on the specific solvent used.
-
Prohibitions: Under no circumstances should this material be flushed down the sanitary sewer or disposed of in regular municipal trash[7][8].
References
-
Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG.3
-
SAFETY DATA SHEET - Fisher Scientific. 6
-
Nicotinic Acid (SDS) - Santa Cruz Biotechnology. 1
-
SAFETY DATA SHEET - Thermo Fisher Scientific. 2
-
2-acetyl nicotinic acid - Sigma-Aldrich. Link
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. 7
-
Hazardous Chemical Waste Management Guidelines - Columbia University Research. 9
-
How to Dispose of Chemical Waste - Environmental Health and Safety, Case Western Reserve University. 8
-
Appendix B: Understanding OSHA's Laboratory Standard - UW-La Crosse. 4
-
OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf.5
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemos.de [chemos.de]
- 4. uwlax.edu [uwlax.edu]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
